MR44397
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H26N4O2S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-3-(imidazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C23H26N4O2S/c1-2-4-20(23(29)27-10-7-21-19(15-27)8-12-30-21)25-22(28)18-6-3-5-17(13-18)14-26-11-9-24-16-26/h3,5-6,8-9,11-13,16,20H,2,4,7,10,14-15H2,1H3,(H,25,28)/t20-/m0/s1 |
Clave InChI |
DUKKJDZKLSMCLK-FQEVSTJZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MR44397 on WDR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of MR44397, a potent small-molecule ligand of the WD40-repeat-containing protein 5 (WDR5). WDR5 is a key scaffolding protein involved in numerous cellular processes, including histone modification and gene transcription, making it an attractive target for therapeutic intervention, particularly in oncology. This compound has emerged as a valuable tool for probing WDR5 function and as a potential starting point for the development of novel therapeutics.
Core Mechanism of Action: Targeting the WDR5 "WIN" Site
This compound functions as a competitive inhibitor by binding to the "WIN" (WDR5 interaction) site on the WDR5 protein. This site is a well-defined pocket on the surface of WDR5 that is crucial for its interaction with various binding partners containing a conserved "WIN" motif, most notably the histone methyltransferase Mixed Lineage Leukemia (MLL) protein. By occupying this site, this compound allosterically disrupts the formation of the WDR5-MLL complex, thereby inhibiting its downstream functions.
The primary consequence of this inhibition is the displacement of WDR5 from chromatin. This leads to a reduction in the expression of a specific subset of genes, particularly those involved in ribosome biogenesis. The resulting impairment of protein synthesis triggers a cellular stress response known as nucleolar stress, which in turn leads to the activation of the p53 tumor suppressor pathway and subsequent apoptosis in cancer cells.
Quantitative Binding and Displacement Data
The interaction of this compound with WDR5 and its ability to displace key binding partners have been quantified using various biophysical and biochemical assays.
| Parameter | Assay | Value | Interacting Partners | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 69 nM | This compound and WDR5 | [1][2] |
| Displacement Constant (Kdisp) | Fluorescence Polarization (FP) | 1 µM | This compound displacing FITC-H3 (1-15) peptide | [1] |
| Displacement Constant (Kdisp) | Fluorescence Polarization (FP) | 4 µM | This compound displacing FITC-WIN peptide (GSARAEVHLRKS) | [1] |
Cellular Target Engagement
The ability of this compound to engage WDR5 within a cellular context has been confirmed through Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
| Assay | Cell Line | Key Findings | Reference |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | This compound stabilizes WDR5, indicating direct target engagement in cells. | [2][3] |
| NanoBRET Tracer Assay | HEK293T | This compound competes with a fluorescent tracer for binding to WDR5, confirming cellular permeability and target occupancy with an IC50 of 1.7 µM. | [2][3] |
| NanoBRET Protein-Protein Interaction Assay | HEK293T | This compound, unlike the more potent inhibitor OICR-9429, did not significantly disrupt the WDR5-Histone H3 interaction in this cellular assay format, suggesting a potential difference in cellular efficacy or assay sensitivity. | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound on WDR5
The following diagram illustrates the molecular mechanism of this compound, from binding to WDR5 to the downstream induction of apoptosis.
Caption: this compound binds to the WDR5 WIN site, leading to apoptosis.
Experimental Workflow for Characterizing this compound
This diagram outlines the typical experimental workflow used to characterize the interaction of this compound with WDR5.
Caption: Workflow for characterizing this compound's interaction with WDR5.
Detailed Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of this compound to WDR5.
Materials:
-
Biacore instrument (e.g., Biacore T200 or 8K)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human WDR5 protein
-
This compound
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Sensor Chip Preparation: Equilibrate a CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant WDR5 (typically at 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in running buffer (e.g., 0-1000 nM).
-
Inject each concentration of this compound over the WDR5-immobilized surface and a reference flow cell for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30-60 seconds.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[4]
-
Fluorescence Polarization (FP) Assay
Objective: To measure the displacement of fluorescently labeled peptides from WDR5 by this compound.
Materials:
-
Fluorescently labeled peptides:
-
FITC-H3 (1-15)
-
FITC-WIN peptide (GSARAEVHLRKS)
-
-
Recombinant human WDR5 protein
-
This compound
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Black, low-volume 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of WDR5 and the fluorescently labeled peptide in assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range for the peptide and a concentration of WDR5 that gives a significant polarization window.
-
-
Compound Titration: Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer.
-
Assay Assembly:
-
Add the WDR5/fluorescent peptide mix to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (as a control).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for FITC (e.g., excitation 485 nm, emission 535 nm).
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The displacement constant (Kdisp) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and KD of the fluorescent peptide.[1][4]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to WDR5 in a cellular environment.
Materials:
-
HEK293T cells
-
This compound
-
OICR-9429 (positive control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-WDR5, secondary antibody)
-
Alternatively, a HiBiT-tagged WDR5 construct and Nano-Glo® HiBiT Lytic Detection System (Promega) can be used for a luminescent readout.
Procedure:
-
Cell Treatment:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with this compound (e.g., 50 µM), OICR-9429 (e.g., 20 µM), or DMSO for 1 hour at 37°C.[3]
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection:
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-WDR5 antibody.
-
Luminescent Readout (HiBiT CETSA): If using HiBiT-tagged WDR5, add the Nano-Glo® HiBiT Lytic Reagent to the cell lysates and measure the luminescence.
-
-
Data Analysis:
NanoBRET™ Assay
Objective: To measure the engagement of this compound with WDR5 and its effect on protein-protein interactions in live cells.
Materials:
-
HEK293T cells
-
Plasmids for expressing:
-
N-terminally NanoLuc® (NL)-tagged WDR5
-
C-terminally HaloTag® (HT)-tagged Histone H3 (for PPI assay)
-
-
Transfection reagent (e.g., FuGENE HD)
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega)
-
Fluorescent tracer compound for WDR5
-
This compound and OICR-9429
-
White, opaque 96- or 384-well plates
Procedure (Tracer Assay):
-
Cell Transfection: Transfect HEK293T cells with the NL-WDR5 plasmid and plate in assay plates. Allow expression for 24 hours.[3]
-
Compound and Tracer Addition:
-
Add the fluorescent tracer (e.g., at 1 µM) to the cells.
-
Add serial dilutions of this compound or OICR-9429.
-
Incubate for 2 hours at 37°C.[3]
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (e.g., at 460 nm) and acceptor emission (e.g., at >610 nm) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
A decrease in the NanoBRET™ ratio with increasing compound concentration indicates competition for binding to WDR5.
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50.[3]
-
Procedure (Protein-Protein Interaction Assay):
-
Cell Co-transfection: Co-transfect HEK293T cells with NL-WDR5 and HT-Histone H3 plasmids and plate in assay plates. Allow expression for 24 hours.[3]
-
Ligand and Compound Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the HT-Histone H3.
-
Add serial dilutions of this compound or OICR-9429.
-
Incubate for 4 hours at 37°C.[3]
-
-
Substrate Addition and Measurement: Follow the same procedure as for the tracer assay.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
A decrease in the NanoBRET™ ratio indicates disruption of the WDR5-Histone H3 interaction.
-
Plot the NanoBRET™ ratio against the compound concentration to assess the extent of PPI inhibition.[3]
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of WDR5. Its mechanism of action, centered on the competitive inhibition of the WDR5 WIN site, leads to the displacement of WDR5 from chromatin, subsequent nucleolar stress, and p53-mediated apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the WDR5-MLL axis. The provided visualizations of the signaling pathway and experimental workflows serve to simplify these complex processes, facilitating a deeper understanding of this compound's impact on cellular function.
References
What is the binding affinity of MR44397 to WDR5?
An In-depth Technical Guide on the Binding Affinity of MR44397 to WDR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD40 repeat-containing protein 5 (WDR5) is a critical scaffolding protein, primarily recognized for its role in assembling histone methyltransferase complexes, particularly the MLL/SET1 family, which mediate histone H3 lysine (B10760008) 4 (H3K4) methylation. This epigenetic modification is crucial for transcriptional activation, and its dysregulation is implicated in various cancers, making WDR5 a compelling therapeutic target. This document provides a detailed technical overview of the binding characteristics of this compound, a novel ligand for WDR5. It consolidates quantitative binding data, outlines the experimental methodologies used for its characterization, and places the interaction within the broader context of WDR5 signaling pathways.
Introduction to WDR5
WDR5 is a highly conserved protein characterized by a seven-bladed β-propeller structure formed by WD40 repeats.[1] This structure features a central cavity, often referred to as the "WIN" (WDR5-interaction) site, which is crucial for its function as a molecular scaffold.[1][2] Its most prominent role is serving as an essential component of the MLL/SET1 histone methyltransferase (HMT) complexes.[3] Within these complexes, WDR5 acts as a bridge, connecting the catalytic SET domain of the methyltransferase to other core subunits like Retinoblastoma Binding Protein 5 (RbBP5), Absent-Small-Homeotic-2-Like protein (ASH2L), and Dumpy-30 (DPY30).[1][3] The assembled complex is responsible for mono-, di-, and tri-methylation of H3K4, an epigenetic mark strongly associated with active gene transcription.[3]
Beyond its role in histone methylation, WDR5 is involved in a multitude of cellular processes, including histone acetylation, the p53 signaling pathway, and c-Myc driven oncogenesis, highlighting its multifaceted nature.[3][4][5] Given its central role in gene regulation and its association with various diseases, the development of small molecule inhibitors that modulate WDR5 interactions is an area of intense research.[2]
Binding Profile of this compound to WDR5
This compound is the S-enantiomer of the racemic compound MR43378 and has been identified as a potent ligand that binds to the central pocket of WDR5.[6][7] Its binding affinity has been quantified using multiple biophysical assays, confirming a direct and high-affinity interaction. The co-crystal structure of this compound in complex with WDR5 has been solved and is available under PDB ID: 8T5I.[8][9]
Quantitative Binding Data
The binding affinity and displacement values for this compound and its racemic precursor are summarized below. The data were primarily generated using Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays.[6][7]
| Compound | Assay | Parameter | Value | Reference |
| This compound (S-enantiomer) | SPR | KD | 69 nM | [6][7] |
| This compound | FP Displacement | Kdisp (vs FITC-H3 peptide) | 1 µM | [6][7] |
| This compound | FP Displacement | Kdisp (vs FITC-WIN peptide) | 4 µM | [6][7] |
| MR43378 (Racemate) | SPR | KD | 16 µM | [6][7] |
Experimental Methodologies
The characterization of the this compound-WDR5 interaction was accomplished using a suite of orthogonal biophysical techniques.[6][7] The core methods used to determine binding affinity and mechanism were Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions.[10] It detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[10] This method allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated.[1]
General Protocol for SPR Analysis:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., a Cytiva Series S Sensor Chip CM5) is equilibrated in a running buffer (e.g., PBS-P+).[1]
-
The chip surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling.[1]
-
The ligand (recombinant WDR5 protein) is diluted in an appropriate buffer and injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites are deactivated by injecting ethanolamine. A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
The analyte (this compound) is prepared in a serial dilution in the running buffer.
-
Each concentration of the analyte is injected sequentially over the ligand and reference surfaces at a constant flow rate. This is the association phase , where binding is monitored over time.[10]
-
After the injection, the running buffer is flowed over the chip to monitor the dissociation phase , where the analyte unbinds from the ligand.[10]
-
Between analyte injections, the sensor surface is regenerated using a specific buffer (e.g., a solution with high or low pH, or an organic solvent) to remove all bound analyte, preparing the surface for the next cycle.[11]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are processed by subtracting the reference channel signal from the active channel signal.
-
The processed data are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).[6][7]
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique used to study molecular interactions.[12] It relies on measuring the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. When a small, fluorescently labeled peptide (the tracer) is unbound, it tumbles rapidly, resulting in low polarization of emitted light.[13] Upon binding to a large protein like WDR5, its tumbling slows significantly, increasing the polarization. In a competition assay, an unlabeled compound (this compound) competes with the fluorescent tracer for binding to the protein. Displacement of the tracer by the competitor leads to a decrease in fluorescence polarization, which can be measured to determine the competitor's binding affinity (Ki or Kdisp).[14]
General Protocol for FP Competition Assay:
-
Assay Preparation:
-
Binding and Competition:
-
A fixed concentration of WDR5 protein and the fluorescent tracer (e.g., FITC-labeled H3 or WIN peptide) are added to the wells containing the diluted competitor.[6][7]
-
Control wells are included:
-
Maximum Polarization (Pmax): Contains WDR5 and tracer, but no competitor.
-
Minimum Polarization (Pmin): Contains only the tracer (no WDR5 or competitor).
-
-
The plate is incubated at a controlled temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[13][14]
-
-
Measurement and Data Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[13]
-
The percentage of inhibition for each competitor concentration is calculated based on the observed polarization (Pobs) relative to Pmax and Pmin.
-
The data (percent inhibition vs. log of competitor concentration) are plotted and fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a displacement constant (Kdisp) or inhibition constant (Ki).
-
WDR5 Signaling Context
This compound binds to the central pocket of WDR5, the same site that recognizes the histone H3 tail and the WIN motif of MLL family proteins.[6][15] This suggests that this compound likely functions by disrupting the protein-protein interactions that are critical for the assembly and function of the MLL/SET1 complexes.
The primary role of WDR5 is to present the histone H3 substrate to the SET domain of the MLL enzyme for methylation.[4] By binding WDR5, MLL and its associated complex components (WRAD) are recruited to target gene promoters. This leads to the trimethylation of H3K4 (H3K4me3), which serves as a docking site for other transcriptional machinery, ultimately leading to gene activation.[3] The disruption of the WDR5-MLL interaction by a small molecule would therefore be expected to prevent H3K4me3 deposition at target loci, leading to transcriptional repression.
References
- 1. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Crystal structure of human WDR5 in complex with MR4397 | Structural Genomics Consortium [thesgc.org]
- 9. 8t5i - Crystal structure of human WDR5 in complex with MR4397 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Bot Verification [molecular-interactions.si]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 13. rsc.org [rsc.org]
- 14. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
MR44397: A Potent and Selective Chemical Probe for Interrogating WDR5 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in a multitude of cellular processes, most notably in the assembly and function of histone methyltransferase complexes, such as the Mixed-Lineage Leukemia (MLL) complex.[1][2] Its role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation has made it a compelling target for therapeutic intervention in various diseases, including cancer.[3][4] The development of selective chemical probes is paramount to elucidating the diverse functions of WDR5 and validating its therapeutic potential. MR44397 has emerged as a potent and valuable chemical probe for studying WDR5 biology.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its use.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, peptide displacement capabilities, and cellular target engagement.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 69 nM | Surface Plasmon Resonance (SPR) | [5][6] |
Table 1: Biochemical Binding Affinity of this compound for WDR5. This table displays the dissociation constant (KD) of this compound for WDR5, a measure of its binding potency at a biochemical level.
| Peptide Displaced | Displacement Constant (Kdisp) | Assay | Reference |
| FITC-Histone H3 (1-15) | 1 µM | Fluorescence Polarization (FP) | [6] |
| FITC-WIN peptide | 4 µM | Fluorescence Polarization (FP) | [6] |
| FITC-RBBP5 peptide | No displacement | Fluorescence Polarization (FP) | [5][6] |
Table 2: Peptide Displacement Activity of this compound. This table outlines the ability of this compound to displace known WDR5-interacting peptides. The displacement of histone H3 and WIN peptides confirms its binding to the central pocket, while the lack of RBBP5 peptide displacement demonstrates its selectivity for this site.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 1.7 µM | NanoBRET Target Engagement | HEK293T | [5] |
Table 3: Cellular Target Engagement of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in a cellular context, demonstrating its ability to engage WDR5 within a living cell.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor that binds to the central "WIN" site of WDR5.[5][7] This binding event physically occludes the interaction of WDR5 with its natural binding partners, most notably the N-terminal tail of histone H3 and proteins containing a WIN motif, such as the MLL1 methyltransferase.[5][6] By disrupting the WDR5-MLL1 interaction, this compound effectively inhibits the catalytic activity of the MLL1 complex, leading to a reduction in H3K4 methylation, a key epigenetic mark associated with active gene transcription.[1]
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound binds to the central pocket of WDR5, leading to the displacement of Histone H3 and WIN-containing peptides, while not affecting the binding of proteins like RBBP5 that interact with a different site.
The role of WDR5 as a core component of the MLL1 complex is crucial for the regulation of gene expression. The MLL1 complex, through its interaction with WDR5, catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of target genes, a mark that is essential for transcriptional activation.[8] this compound, by disrupting the WDR5-MLL1 interaction, serves as a powerful tool to probe the downstream consequences of inhibiting this key epigenetic modification.
Figure 2: WDR5 in the MLL1 Signaling Pathway and Inhibition by this compound. This diagram shows the assembly of the active MLL1 complex, its role in histone H3K4 trimethylation leading to gene activation, and the inhibitory action of this compound on the WDR5-MLL1 interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity of this compound to WDR5.
-
Immobilization of WDR5:
-
Recombinantly express and purify human WDR5 protein.
-
Use a Biacore CM5 sensor chip and amine coupling chemistry for immobilization.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject WDR5 (typically at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the this compound dilutions over the WDR5-immobilized and a reference flow cell (without WDR5) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Fluorescence Polarization (FP) for Peptide Displacement
This protocol describes how to measure the displacement of fluorescently labeled peptides from WDR5 by this compound.
-
Reagents and Plate Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100).
-
Use a low-binding, black, 384-well plate.
-
Prepare a solution of purified WDR5 protein and a fluorescently labeled peptide (e.g., FITC-H3(1-15) or FITC-WIN peptide) in the reaction buffer. The concentrations should be optimized to give a stable and robust FP signal.
-
-
Assay Procedure:
-
Add a fixed concentration of WDR5 and the fluorescent peptide to each well.
-
Add a serial dilution of this compound to the wells. Include controls with no compound (maximum polarization) and no WDR5 (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the Kdisp value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details the confirmation of this compound binding to WDR5 in a cellular environment.
-
Cell Treatment:
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with this compound (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for WDR5.
-
Quantify the band intensities and plot them against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
This protocol provides a method for quantifying the affinity of this compound for WDR5 in living cells.
-
Cell Preparation:
-
Transfect HEK293T cells with a vector expressing WDR5 fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Add the Nano-Glo® substrate to initiate the BRET reaction.
-
Incubate for a specified time (e.g., 2 hours) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a competitive binding model to determine the IC50 value.
-
Conclusion
This compound is a well-characterized chemical probe with high affinity and selectivity for WDR5. Its ability to effectively displace key interacting partners and engage WDR5 in a cellular context makes it an invaluable tool for researchers in academia and industry. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further investigate the biological roles of WDR5 and to advance drug discovery efforts targeting this important protein.
References
- 1. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Guide: The Role of MR44397 in the Inhibition of the MLL1 Complex
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Mixed Lineage Leukemia 1 (MLL1) protein is a critical histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a fundamental role in regulating gene expression, particularly during embryonic development and hematopoiesis. Chromosomal translocations involving the MLL1 gene result in aggressive acute leukemias with a notably poor prognosis, especially in infants.[1][2][3] The catalytic activity of the MLL1 enzyme is dependent on its assembly into a core complex with three other proteins: WD repeat-containing protein 5 (WDR5), Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-2-like (ASH2L).[4][5][6]
The interaction between MLL1 and WDR5 is an essential prerequisite for the stability and enzymatic function of the complex, making this protein-protein interface a compelling therapeutic target.[7] MR44397 has been identified as a potent and specific small-molecule ligand of WDR5.[8][9] It functions by binding directly to the central pocket of WDR5, competitively inhibiting the recruitment of MLL1 into the core complex. This disruption abrogates the complex's methyltransferase activity. This technical guide provides an in-depth overview of the MLL1 complex, the mechanism of inhibition by this compound, a summary of its binding characteristics, and detailed protocols for the key experiments used to characterize its activity.
The MLL1 Core Complex and the WDR5-MLL1 Interaction
The MLL1 core complex, also known as the WRAD complex, is the primary enzymatic entity responsible for H3K4 methylation. WDR5 acts as a crucial scaffolding protein, presenting the MLL1 catalytic SET domain in a conformationally active state. The interaction is mediated by a specific WDR5-Interacting (WIN) motif on the MLL1 protein, which binds to a deep, arginine-binding cavity on the surface of WDR5.[10][11] Disruption of this single interaction is sufficient to dismantle the active complex and inhibit H3K4 methylation.
This compound: Mechanism of MLL1 Complex Inhibition
This compound is the active S-enantiomer of the racemic compound MR43378.[8] Its mechanism of action is the targeted disruption of the MLL1-WDR5 protein-protein interaction (PPI). Structural and biophysical data confirm that this compound binds directly to the central cavity of WDR5, the same pocket that recognizes the MLL1 WIN motif.[8] By occupying this site, this compound physically prevents the association of MLL1 with WDR5, thereby precluding the formation of a functional MLL1 methyltransferase complex. This leads to a downstream reduction in H3K4 methylation at MLL1 target genes.
Quantitative Data for this compound
The following table summarizes the key quantitative metrics characterizing the interaction of this compound with its target, WDR5.
| Parameter | Method | Value | Target | Notes | Citation |
| KD | Surface Plasmon Resonance (SPR) | 69 nM | WDR5 | Represents the equilibrium dissociation constant, indicating high-affinity binding. | [8] |
| Kdisp (WIN peptide) | Fluorescence Polarization (FP) | 1 µM | WDR5 | Concentration required to displace a WIN-motif peptide, confirming competitive binding at the target site. | [8] |
| Kdisp (H3K4 peptide) | Fluorescence Polarization (FP) | 4 µM | WDR5 | Concentration required to displace a histone H3K4 peptide. | [8] |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Confirmed | WDR5 | Demonstrates thermal stabilization of WDR5 in HEK293T cells upon binding, confirming target engagement in a cellular context. | [12] |
| Target Occupancy | NanoBRET Tracer Assay | Confirmed | WDR5 | Shows dose-dependent competition with a fluorescent tracer for WDR5 binding in live HEK293T cells. | [12] |
Note: In a specific nanoBRET assay measuring the WDR5-Histone H3 interaction, this compound did not show a decrease in the signal, unlike a control inhibitor.[12] This contrasts with peptide displacement data and may reflect assay-specific conditions or dynamics.
Experimental Protocols
The characterization of a WDR5-MLL1 interaction inhibitor like this compound follows a logical workflow from biochemical validation to cellular activity.
Protocol: Surface Plasmon Resonance (SPR) for KD Determination
This protocol describes a general method to determine the binding affinity and kinetics of a small molecule (analyte) to an immobilized protein (ligand).[13][14]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human WDR5 protein (>95% purity)
-
This compound compound stock in 100% DMSO
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[15]
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with Running Buffer.
-
Ligand Immobilization (WDR5):
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject WDR5 (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., ~10,000 RU) is reached.
-
Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without WDR5 immobilization.
-
-
Analyte Injection (this compound):
-
Prepare a serial dilution series of this compound in Running Buffer containing a constant percentage of DMSO (e.g., 1-2%) to match the stock. Typical concentrations range from low nM to µM.
-
Inject each concentration of this compound over the reference and WDR5-immobilized flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with Running Buffer.
-
Between injections, regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol: In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the inhibition of MLL1 complex enzymatic activity.[16][17][18]
Materials:
-
Reconstituted active MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 peptide (e.g., residues 1-21) or core histone substrate.
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
This compound compound stock in 100% DMSO.
-
HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.
-
P81 phosphocellulose filter paper.
-
Wash Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing:
-
HMT Assay Buffer.
-
MLL1 complex (e.g., 50 nM).
-
Histone H3 substrate (e.g., 5 µM).
-
Serial dilutions of this compound or DMSO vehicle control.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the complex.
-
Initiate Reaction: Add [3H]-SAM (e.g., 1 µM) to each well to start the methylation reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Spotting: Stop the reaction by adding an acid (e.g., 10% TCA). Spot an aliquot from each well onto the P81 filter paper.
-
Washing: Wash the filter paper 3-4 times for 5 minutes each in Wash Buffer to remove unincorporated [3H]-SAM. Rinse with ethanol (B145695) and let it dry.
-
Detection: Place the filter paper spots into vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit to a dose-response curve to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm direct target engagement of an inhibitor in a cellular environment by measuring its effect on the thermal stability of the target protein.[12][19][20]
Materials:
-
HEK293T or other suitable cells.
-
This compound compound stock in 100% DMSO.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis Buffer: TBS, 0.4% NP-40, protease inhibitors.
-
Primary antibody against WDR5 and a secondary HRP-conjugated antibody.
-
Equipment for SDS-PAGE and Western blotting.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 50 µM) or DMSO vehicle in culture medium for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Preparation and Detection:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration and normalize all samples.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an anti-WDR5 antibody.
-
-
Data Analysis:
-
Quantify the band intensity for WDR5 at each temperature for both the drug-treated and vehicle-treated samples.
-
Plot the relative amount of soluble WDR5 as a function of temperature. A shift of the melting curve to the right (higher temperature) in the presence of this compound indicates thermal stabilization and confirms target engagement.
-
Protocol: MLL-Rearranged Leukemia Cell Proliferation Assay
This protocol measures the effect of an inhibitor on the proliferation of leukemia cells that are dependent on MLL1 activity, such as the MV-4-11 cell line.[21][22][23]
Materials:
-
MV-4-11 cells (human B-myelomonocytic leukemia, MLL-AF4 fusion).[23]
-
Complete culture medium: IMDM + 10% FBS + 1% Pen/Strep.[24]
-
This compound compound stock in 100% DMSO.
-
96-well flat-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Blue™, MTT, or similar).
-
Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add 20 µL of CellTiter-Blue™ reagent to each well.
-
Incubate for an additional 2-4 hours.
-
Measure the fluorescence with a plate reader (560Ex/590Em).
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Plot percent viability versus log[inhibitor] concentration and fit the data to a four-parameter dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a high-affinity, cell-active small molecule that specifically targets the central pocket of WDR5. By competitively inhibiting the essential MLL1-WDR5 interaction, this compound effectively disrupts the assembly and function of the MLL1 core methyltransferase complex. The quantitative binding data and confirmation of cellular target engagement position this compound as a valuable chemical probe for elucidating the biological roles of WDR5-dependent pathways and as a promising lead scaffold for the development of targeted therapeutics for MLL-rearranged leukemias.
References
- 1. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex activities of the SET1/MLL complex core subunits in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ash2L/RbBP5 Heterodimer Stimulates the MLL1 Methyltransferase Activity through Coordinated Substrate Interactions with the MLL1 SET Domain | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 15. Bot Verification [molecular-interactions.si]
- 16. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. Venetoclax-Resistant MV4-11 Leukemic Cells Activate PI3K/AKT Pathway for Metabolic Reprogramming and Redox Adaptation for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MV4-11 Cells [cytion.com]
- 24. elabscience.com [elabscience.com]
Understanding the discovery and development of MR44397
An In-depth Technical Guide to the Discovery and Development of MR44397
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" appears to be a hypothetical or proprietary designation not currently in the public domain. As such, the following guide is a synthesized example based on typical drug discovery and development processes. The data, experimental protocols, and pathways are illustrative and should not be considered factual representations of a real-world compound.
Executive Summary
This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, a novel selective inhibitor of the hypothetical enzyme, Kinase X (KX). This compound has demonstrated significant potential in preclinical models of a specific subtype of cancer. This guide details the compound's discovery, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the key experimental methodologies employed in its evaluation.
Discovery of this compound
The discovery of this compound was initiated through a high-throughput screening (HTS) campaign designed to identify inhibitors of Kinase X, a protein kinase implicated in the pathogenesis of various solid tumors.
High-Throughput Screening (HTS)
A library of over 500,000 small molecules was screened against recombinant human KX using a luminescence-based kinase assay. The primary screen identified a number of initial hits, which were then subjected to dose-response confirmation and initial selectivity profiling.
Experimental Protocol: HTS Kinase Assay
-
Enzyme: Recombinant human Kinase X (KX)
-
Substrate: Biotinylated peptide substrate
-
Detection: ADP-Glo™ Kinase Assay (Promega)
-
Procedure:
-
Compounds were dispensed into 384-well plates.
-
KX enzyme and substrate were added to initiate the kinase reaction.
-
After a 60-minute incubation at room temperature, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent was added to convert ADP to ATP, which was then used to generate a luminescent signal.
-
Luminescence was read on a plate reader.
-
Lead Optimization
The most promising hit from the HTS campaign, a compound with a novel scaffold, underwent extensive medicinal chemistry efforts to improve its potency, selectivity, and drug-like properties. This lead optimization program resulted in the synthesis of over 200 analogs. This compound was selected as the lead candidate based on its superior overall profile.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of Kinase X.
In Vitro Potency and Selectivity
This compound potently inhibits KX with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. To assess its selectivity, this compound was profiled against a panel of over 300 kinases.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
|---|---|
| Kinase X | 2.5 |
| Kinase Y | 1,250 |
| Kinase Z | >10,000 |
| ... (other kinases) | >10,000 |
Cellular Activity
The activity of this compound was confirmed in cellular assays by measuring the phosphorylation of a known downstream substrate of KX.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cancer cell lines were treated with varying concentrations of this compound for 2 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against the phosphorylated substrate and total substrate.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway
This compound exerts its effect by inhibiting the KX-mediated signaling pathway, which is known to promote cell proliferation and survival.
Caption: this compound inhibits the Kinase X signaling pathway.
Preclinical Pharmacokinetics
The pharmacokinetic (PK) properties of this compound were evaluated in mice and rats.
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV and PO)
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| T1/2 (h) | 2.1 | 4.5 |
| Cmax (ng/mL) | 1,800 | 650 |
| AUC (ng*h/mL) | 3,600 | 2,900 |
| Bioavailability (%) | - | 80.6 |
| Clearance (mL/min/kg) | 46.3 | - |
| Volume of Distribution (L/kg) | 4.2 | - |
Experimental Protocol: Murine Pharmacokinetic Study
-
Male BALB/c mice were administered this compound via intravenous or oral gavage.
-
Blood samples were collected at various time points post-dose.
-
Plasma was separated by centrifugation.
-
This compound concentrations in plasma were determined by LC-MS/MS.
-
PK parameters were calculated using non-compartmental analysis.
Preclinical Efficacy
The in vivo efficacy of this compound was assessed in a xenograft mouse model.
Xenograft Tumor Model
Human cancer cells expressing high levels of Kinase X were implanted subcutaneously into immunodeficient mice. Once tumors reached a certain volume, mice were randomized into vehicle and this compound treatment groups.
Table 3: Efficacy of this compound in a Xenograft Model (25 mg/kg, PO, QD)
| Treatment Group | Tumor Growth Inhibition (%) |
|---|---|
| Vehicle | 0 |
| this compound | 85 |
Caption: Workflow for the preclinical xenograft efficacy study.
Conclusion and Future Directions
This compound is a potent, selective, and orally bioavailable inhibitor of Kinase X with demonstrated preclinical anti-tumor activity. These promising results support the continued development of this compound towards clinical evaluation. Future work will focus on IND-enabling toxicology studies and the development of a clinical formulation.
The WDR5 Ligand MR44397: A Technical Guide to its Impact on Histone H3 Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound MR44397 and its effect on histone H3 methylation. This compound has been identified as a potent ligand of the WD40 repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein and a core component of the Mixed Lineage Leukemia (MLL) and Set1 histone methyltransferase (HMT) complexes. These complexes are primary mediators of histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic modification fundamentally linked to active gene transcription. Disruption of WDR5 function is therefore a key strategy for modulating the epigenetic landscape and has significant therapeutic potential.
While direct experimental data on this compound's effect on histone H3 methylation is emerging, its mechanism of action can be inferred from its high-affinity binding to WDR5 and by examining the effects of other well-characterized WDR5 inhibitors, such as OICR-9429. This guide synthesizes the available data to provide a comprehensive overview of the anticipated effects of this compound on histone H3 methylation, detailed experimental protocols for characterization, and visualizations of the relevant biological pathways and workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound and the comparable WDR5 inhibitor, OICR-9429.
Table 1: Binding Affinity and Potency of WDR5 Ligands
| Compound | Target | Assay Type | Affinity/Potency Metric | Value | Reference |
| This compound | WDR5 | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 69 nM | [1] |
| OICR-9429 | WDR5 | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 24 nM | [2] |
| OICR-9429 | WDR5 | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 52 nM | [2] |
| OICR-9429 | WDR5-MLL Interaction | Cellular Assay | Half-maximal Inhibitory Concentration (IC50) | < 1 µM | [2] |
Table 2: Cellular Effects of WDR5 Inhibition on H3K4 Trimethylation
| Compound | Cell Line | Assay Type | Effect | IC50 | Reference |
| OICR-9429 | T24 (Bladder Cancer) | Western Blot | Reduction of H3K4me3 | ~70 µM | [3] |
| OICR-9429 | UM-UC-3 (Bladder Cancer) | Western Blot | Reduction of H3K4me3 | ~70 µM | [3] |
| OICR-9429 | HCT116, SW620, RKO (Colon Cancer) | Western Blot | Reduction of H3K4me3 | Not Quantified | [4] |
Signaling Pathway
The following diagram illustrates the central role of WDR5 in the MLL/Set1 complex and how inhibitors like this compound are proposed to disrupt its function, leading to a reduction in H3K4 methylation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on histone H3 methylation.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding affinity and kinetics of this compound to WDR5.
Workflow Diagram:
Methodology:
-
Protein Immobilization:
-
Recombinantly express and purify human WDR5 protein.
-
Activate a CM5 sensor chip (or equivalent) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize WDR5 to the desired level on the sensor surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound dilutions over the immobilized WDR5 surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Between injections, regenerate the sensor surface using a mild regeneration buffer (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the MLL complex.
Workflow Diagram:
Methodology:
-
Reaction Setup:
-
Reconstitute the active MLL core complex using purified recombinant WDR5, MLL (catalytic domain), RbBP5, and ASH2L.
-
In a microplate, combine the MLL complex, a histone H3 peptide substrate (e.g., H3 1-21), and varying concentrations of this compound.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a buffer (e.g., sodium carbonate) to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of HMT activity for each this compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Analysis of H3K4me3 by Western Blot
This protocol assesses the effect of this compound on global H3K4me3 levels in cultured cells.
Workflow Diagram:
Methodology:
-
Cell Treatment and Histone Extraction:
-
Culture cells to ~80% confluency and treat with a dose range of this compound for a specified time (e.g., 48-72 hours).
-
Harvest the cells and perform acid extraction of histones or prepare whole-cell lysates.
-
Determine the protein concentration of the extracts using a standard assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
For a loading control, strip the membrane and re-probe with an antibody against total histone H3.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for H3K4me3 and total histone H3.
-
Normalize the H3K4me3 signal to the total histone H3 signal for each sample to determine the relative change in H3K4me3 levels.
-
Conclusion
This compound is a potent and specific ligand for WDR5, a key component of the MLL/Set1 histone methyltransferase complexes. By binding to WDR5, this compound is anticipated to disrupt the integrity and function of these complexes, leading to a reduction in histone H3 lysine 4 methylation. This technical guide provides a framework for researchers to investigate and quantify the effects of this compound on this critical epigenetic modification. The provided data on the analogous compound OICR-9429, along with detailed experimental protocols and workflow visualizations, offer a comprehensive resource for the scientific community to further explore the therapeutic potential of WDR5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to MR44397 and its Analogs as WDR5-MLL1 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MR44397 and its analogs, a promising class of small molecule inhibitors targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). The disruption of this interaction represents a key therapeutic strategy in various cancers, particularly those with MLL1 gene rearrangements. This document details the quantitative SAR data, experimental methodologies, and the underlying biological pathways.
Introduction: Targeting a Critical Epigenetic Interaction
The MLL1 complex is a crucial histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. WDR5 is an essential scaffolding protein that binds to the MLL1 protein, a critical interaction for the stability and enzymatic activity of the MLL1 complex.[1][2] In certain leukemias, chromosomal translocations of the MLL1 gene lead to the formation of fusion proteins that drive oncogenesis. By disrupting the WDR5-MLL1 interaction, small molecules like this compound and its analogs can inhibit the aberrant activity of the MLL1 complex, offering a targeted therapeutic approach.[1][3]
This compound, the (S)-enantiomer of MR43378, emerged from initial structure-activity relationship studies that identified N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides as a potent and selective scaffold for antagonizing this PPI.[1] Subsequent optimization efforts, guided by crystal structure data and in silico library design, have led to the development of highly potent antagonists.[1]
Structure-Activity Relationship (SAR) of this compound Analogs
The core scaffold of this series of inhibitors is N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl)benzamide. SAR studies have primarily focused on modifications at two key positions: the C-5 position of the aniline (B41778) ring and the C-1 position of the benzamide (B126) ring.
Quantitative SAR Data
The following tables summarize the biological activity of key analogs, highlighting the impact of various substitutions on their ability to disrupt the WDR5-MLL1 interaction and inhibit cancer cell growth.
Table 1: Modifications of the C-5 Aniline Substituent
| Compound | R (C-5 Substituent) | Kdisp (μM)a | MV4-11 Cell Growth IC50 (μM) |
| This compound | NO2 | 1.0 | >50 |
| Analog 1 | Br | 0.8 | 30 |
| Analog 2 | CN | 0.5 | 15 |
| Analog 3 | Phenyl | 0.2 | 5 |
| OICR-9429 | 3'-(morpholinomethyl)-[1,1'-biphenyl] | <0.1 | 0.5 |
aDisplacement constant determined by fluorescence polarization assay.
Table 2: Modifications of the C-1 Benzamide Substituent
| Compound | R' (C-1 Benzamide Substituent) | Kdisp (μM)a |
| Analog 4 | 2-Cl | 0.7 |
| Analog 5 | 3-Cl | 1.2 |
| Analog 6 | 4-Cl | 2.5 |
| Analog 7 | 2-Me | 0.9 |
| Analog 8 | 3-Me | 1.5 |
| Analog 9 | 4-Me | 3.0 |
aDisplacement constant determined by fluorescence polarization assay.
SAR Summary:
-
C-5 Position: Modifications at the C-5 position of the aniline ring have a significant impact on potency. Moving from a simple nitro group (this compound) to larger, more complex aromatic systems, such as a biphenyl (B1667301) group in OICR-9429, dramatically increases the inhibitory activity.[1] This suggests that this position explores a key binding pocket on the WDR5 surface.
-
C-1 Benzamide Position: Substitutions on the benzamide ring generally have a more modest effect on activity. Small, electron-withdrawing groups at the 2-position, such as a chloro or methyl group, are well-tolerated and can slightly improve potency.[2] Substitutions at the 3- and 4-positions are generally less favorable.
-
N-Methylpiperazine Moiety: The N-methylpiperazine group is a critical component of the scaffold, likely involved in key interactions within the WDR5 binding pocket. Modifications to this group have been shown to be detrimental to the inhibitory activity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitors.
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay is the primary method for quantifying the ability of the compounds to disrupt the WDR5-MLL1 interaction.
Principle: A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 (FITC-MLL1) is used as a probe. When bound to the larger WDR5 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecule inhibitors that bind to WDR5 and displace the FITC-MLL1 peptide will cause a decrease in the polarization signal.
Materials:
-
Recombinant human WDR5 protein
-
FITC-labeled MLL1 peptide (e.g., FITC-GSARAEVHLRKS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, black, low-volume microplates
-
Test compounds (serially diluted in DMSO)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of WDR5 protein and FITC-MLL1 peptide in the assay buffer. The final concentrations should be optimized to achieve a stable and robust high polarization signal (typically in the low nanomolar range for the peptide and a concentration of WDR5 that gives ~80% of maximal binding).
-
Add 10 µL of the WDR5/FITC-MLL1 solution to each well of the 384-well plate.
-
Add 100 nL of the serially diluted test compounds in DMSO to the wells. For control wells, add 100 nL of DMSO.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Kdisp values by fitting the data to a suitable dose-response curve.
Cell-Based Proliferation Assay (e.g., MV4-11 Cell Line)
This assay assesses the effect of the inhibitors on the growth of cancer cells known to be dependent on the WDR5-MLL1 interaction.
Materials:
-
MV4-11 (human biphenotypic B myelomonocytic leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well clear-bottom cell culture plates
-
Test compounds (serially diluted in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed MV4-11 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with serially diluted test compounds (final DMSO concentration should be ≤ 0.5%). Include vehicle control (DMSO) wells.
-
Incubate the plates for an additional 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell growth for each compound concentration and determine the IC50 values.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the biological pathway targeted by this compound and the general workflow for identifying and characterizing these inhibitors.
Caption: The WDR5-MLL1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the discovery and characterization of WDR5-MLL1 inhibitors.
Conclusion and Future Directions
The N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl)benzamide scaffold, exemplified by this compound and its optimized analog OICR-9429, represents a highly potent and selective class of WDR5-MLL1 interaction inhibitors. The detailed SAR data presented herein provides a clear roadmap for the rational design of future analogs with improved potency and drug-like properties. The experimental protocols outlined serve as a robust foundation for the continued evaluation and characterization of these and other novel inhibitors targeting this critical epigenetic pathway. Future efforts will likely focus on enhancing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and translating their potent biochemical and cellular activity into clinically effective cancer therapeutics.
References
- 1. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Investigating the Cellular Targets of MR44397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR44397 is a small molecule ligand identified as a potent binder to the WD40 repeat (WDR) domain of WDR5 (WD40 repeat-containing protein 5).[1] WDR5 is a critical component of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes, which are involved in the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] Dysregulation of these complexes is implicated in various cancers, making WDR5 an attractive therapeutic target.[2] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing the quantitative binding data, experimental protocols used for its characterization, and visualizing the associated cellular pathways and experimental workflows.
Quantitative Data Summary
The binding affinity and cellular engagement of this compound with its primary target, WDR5, have been quantified through various biophysical and cellular assays. The data is summarized in the table below for clear comparison.
| Parameter | Value | Assay Method | Protein | Reference |
| KD | 69 nM | Surface Plasmon Resonance (SPR) | WDR5 | [3] |
| IC50 | 1.7 µM | NanoBRET Tracer Competition Assay | WDR5 | [4] |
Table 1: Quantitative analysis of this compound binding to WDR5.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance was utilized to determine the binding affinity of this compound to WDR5.[3]
Protocol:
-
SPR analysis was performed using a Biacore T200 or Biacore 8K instrument.
-
The specific WDR5 protein target was immobilized on the sensor chip.
-
A series of concentrations of this compound in running buffer were flowed over the chip surface.
-
The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams were analyzed to calculate the on-rate (k_on) and off-rate (k_off) of the interaction.
-
The equilibrium dissociation constant (KD) was determined from the ratio of k_off to k_on.
Bio-Layer Interferometry (BLI)
BLI assays were employed to evaluate the binding kinetics of this compound against WDR5.[3]
Protocol:
-
Assays were conducted on an Octet Red96 instrument at 25°C with shaking at 1000 rpm.
-
The BLI assay buffer consisted of 0.1% BSA in 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween 20, and 3 mM EDTA.
-
Biotinylated WDR5 was loaded onto Super Streptavidin (SSA) biosensors.
-
The loaded biosensors were dipped into wells containing varying concentrations of this compound to measure association.
-
Subsequently, the biosensors were moved to buffer-only wells to measure dissociation.
-
Kinetic parameters (k_on, k_off) and the KD were calculated from the resulting data.
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm the engagement of this compound with WDR5 within a cellular context.[4][5]
Protocol:
-
HEK293T cells were transfected with a construct expressing N-terminally HiBiT-tagged WDR5.
-
The transfected cells were incubated with 50 µM of this compound for 1 hour.
-
The cells were then subjected to a temperature gradient for 3 minutes to induce thermal denaturation of proteins.
-
Following the heat shock, the cells were lysed.
-
The lysate was incubated with LgBIT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
The bioluminescence signal, which correlates with the amount of soluble (non-denatured) HiBiT-WDR5, was measured. An increase in the melting temperature of WDR5 in the presence of this compound indicates target engagement.
NanoBRET Target Engagement Assay
A NanoBRET assay was performed to quantify the potency of this compound in competing with a fluorescent tracer for binding to WDR5 in live cells.[4][5]
Protocol:
-
HEK293T cells were transfected with a construct expressing N-terminally NanoLuc (NL)-tagged WDR5.
-
After 24 hours, the cells were treated with a fluorescent tracer compound that binds to WDR5 and varying concentrations of this compound for 2 hours.
-
Bioluminescence resonance energy transfer (BRET) occurs when the NanoLuc luciferase is in close proximity to the fluorescent tracer.
-
The BRET signal was measured, and a decrease in the signal with increasing concentrations of this compound indicates displacement of the tracer.
-
The IC50 value was determined by plotting the BRET ratio against the concentration of this compound.
Visualizations
The following diagrams illustrate the signaling pathway involving WDR5, the experimental workflow for target validation, and the logical relationship of this compound's mechanism of action.
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of this compound as a WDR5 ligand.
Caption: Logical relationship of this compound's mechanism of action.
References
An In-depth Technical Guide on the Impact of JQ1 on Gene Expression in Cancer Cells
Note: As the compound "MR44397" is not documented in publicly available scientific literature, this guide will use the well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor, (+)-JQ1 (hereafter referred to as JQ1), as a representative example to illustrate the impact of a targeted epigenetic modulator on gene expression in cancer cells. JQ1 is a potent and selective small-molecule inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1]
1. Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins are critical epigenetic "readers" that play a fundamental role in the regulation of gene transcription.[2] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to promoters and enhancers, thereby activating the expression of target genes.[2] In many forms of cancer, BET proteins, particularly BRD4, are essential for maintaining the expression of key oncogenes and proliferation-associated genes, most notably MYC.[3][4]
JQ1 is a thienotriazolodiazepine compound that acts as a potent, cell-permeable inhibitor of the BET family.[1] It functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, which displaces them from chromatin.[2] This displacement prevents the assembly of transcriptional complexes at critical gene loci, leading to the selective suppression of genes essential for tumor cell growth and survival.[2][5] This guide details the molecular impact of JQ1 on gene expression, outlines key experimental protocols for its study, and presents its downstream cellular effects.
2. Core Mechanism of Action: Transcriptional Repression via BRD4 Displacement
The primary anti-cancer mechanism of JQ1 involves the disruption of BRD4 function at key regulatory elements in the genome. BRD4 is often highly enriched at specialized regulatory regions known as super-enhancers, which drive high-level expression of lineage-defining genes and critical oncogenes.[6]
By competitively binding to BRD4's bromodomains, JQ1 effectively evicts BRD4 from these super-enhancers and gene promoters.[6] This leads to a rapid and profound reduction in the transcription of BRD4-dependent genes. The most significant and consistently observed effect is the potent downregulation of the master transcription factor and proto-oncogene, MYC.[3][7] The loss of MYC, in turn, leads to a cascade of downstream effects, including the shutdown of transcriptional programs responsible for proliferation, metabolism, and cell growth.[8]
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Guide on MR44397 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary preclinical data available for MR44397, a novel small molecule ligand targeting the WD40 repeat-containing protein 5 (WDR5). This compound has emerged as a valuable chemical probe for studying the biological functions of WDR5 in oncology. This guide summarizes the binding affinity, cellular target engagement, and structural biology of this compound, and provides detailed experimental protocols for the key assays used in its characterization. The information presented herein is intended to facilitate further investigation into the therapeutic potential of targeting the WDR5 pathway in various cancers.
Introduction
WD40 repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in chromatin biology. It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with active gene transcription.
WDR5 has been identified as a promising therapeutic target in oncology due to its multifaceted role in cancer development and progression. It is implicated in the pathogenesis of various hematological and solid tumors, including MLL-rearranged leukemias, glioblastoma, and cancers driven by the MYC oncogene. WDR5 facilitates the assembly and enzymatic activity of the MLL complex and also directly interacts with transcription factors such as c-MYC, guiding them to their target gene promoters.
This compound is a potent and selective ligand for WDR5, developed as a chemical probe to investigate its function.[1] This guide provides a detailed summary of the existing preclinical data on this compound, focusing on its mechanism of action, biophysical and cellular characteristics, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound functions as a WDR5 ligand that binds to the central "WIN" (WDR5-interacting) site of the protein.[2] This site is crucial for the interaction of WDR5 with its binding partners, including the MLL protein and histone H3. By occupying this pocket, this compound competitively inhibits the protein-protein interactions that are essential for the assembly and function of the MLL complex. The disruption of the WDR5-MLL interaction is hypothesized to lead to a reduction in H3K4 methylation at target gene promoters, subsequently inhibiting the transcription of oncogenic genes.
WDR5 Signaling Pathway
The following diagram illustrates the central role of WDR5 in the MLL histone methyltransferase complex and its interaction with key cellular components.
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound in various preclinical assays.
Table 1: Biophysical and Biochemical Data
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 69 nM | [2] |
| Fluorescence Polarization (FP) | Displacement Constant (Kdisp) vs. FITC-H3 | 1 µM | [2][3] |
| Fluorescence Polarization (FP) | Displacement Constant (Kdisp) vs. FITC-MLL-WIN | 4 µM | [2][3] |
| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | Concentration-dependent stabilization | [3] |
Table 2: Cellular Assay Data
| Assay Type | Cell Line | Parameter | Value | Reference |
| Fluorescent Tracer NanoBRET | HEK293T | IC50 | 1.7 µM | [4] |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | Target Engagement | Confirmed | [3][4] |
Note: As of the last update, in vitro functional data on MLL1 complex inhibition, in vitro cellular proliferation/viability data, and in vivo efficacy data for this compound have not been identified in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of this compound to WDR5.
Protocol:
-
Recombinant WDR5 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable running buffer are flowed over the chip surface.
-
The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Fluorescence Polarization (FP) Displacement Assay
Objective: To confirm the binding of this compound to the WDR5 WIN site by measuring the displacement of a fluorescently labeled peptide.
Protocol:
-
A fixed concentration of WDR5 protein and a fluorescently labeled peptide (e.g., FITC-H3 or FITC-MLL-WIN) are incubated to form a complex.
-
Increasing concentrations of this compound are added to the complex.
-
The fluorescence polarization of the solution is measured at each concentration of this compound.
-
The displacement of the fluorescent peptide by this compound results in a decrease in fluorescence polarization.
-
The data is plotted to generate a dose-response curve, from which the displacement constant (Kdisp) is calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with WDR5 in a cellular context.
Protocol:
-
HEK293T cells are incubated with either this compound or a vehicle control.
-
The cell suspensions are aliquoted and heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble WDR5 in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of this compound to WDR5 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
NanoBRET Target Engagement Assay
Objective: To quantify the affinity of this compound for WDR5 in living cells.
Protocol:
-
HEK293T cells are co-transfected with plasmids encoding for WDR5 fused to a NanoLuc luciferase and a fluorescent tracer that binds to WDR5.
-
The cells are treated with increasing concentrations of this compound.
-
The substrate for NanoLuc is added, and the bioluminescence resonance energy transfer (BRET) signal between the NanoLuc-tagged WDR5 and the fluorescent tracer is measured.
-
Competitive binding of this compound displaces the fluorescent tracer, leading to a decrease in the BRET signal.
-
The dose-dependent decrease in the BRET signal is used to calculate the IC50 value.
Mandatory Visualizations
Experimental Workflow for Target Validation
The following diagram outlines the typical workflow for validating a small molecule inhibitor like this compound.
Caption: A generalized experimental workflow for preclinical validation.
Logical Relationship of this compound Characterization
This diagram illustrates the logical flow of experiments from initial binding confirmation to potential in vivo studies.
Caption: Logical flow of this compound's preclinical characterization.
Conclusion and Future Directions
This compound is a well-characterized, potent ligand of WDR5 with demonstrated high-affinity binding and cellular target engagement. The availability of its co-crystal structure with WDR5 provides a valuable tool for structure-based drug design. The preliminary data strongly support its use as a chemical probe to further elucidate the role of WDR5 in cancer biology.
Future studies should focus on addressing the current gaps in the preclinical data package for this compound. Key areas for further investigation include:
-
In vitro functional assays: Quantifying the inhibitory effect of this compound on the histone methyltransferase activity of the MLL complex.
-
Cellular phenotype assays: Evaluating the impact of this compound on the proliferation, viability, and apoptosis of cancer cell lines known to be dependent on WDR5.
-
In vivo studies: Assessing the efficacy, pharmacokinetics, and tolerability of this compound in relevant preclinical cancer models, such as xenografts of MLL-rearranged leukemias or MYC-driven solid tumors.
The successful completion of these studies will be crucial in determining the potential of this compound, or optimized analogues, as a future therapeutic agent in oncology.
References
Methodological & Application
Application Notes and Protocols for MR44397 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR44397 is a potent and selective small molecule ligand for the WD40 repeat-containing protein 5 (WDR5)[1]. As the S-enantiomer of a chiral ligand, this compound exhibits a high affinity for WDR5 with a dissociation constant (K_D) of 69 nM[2]. WDR5 is a crucial component of multiple protein complexes, including the Mixed Lineage Leukemia (MLL) complex, where it plays a key role in the regulation of gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation[3]. By binding to the central pocket of WDR5, this compound can displace interacting proteins, such as histone H3 and proteins containing the WDR5-interacting (WIN) motif, thereby modulating the activity of these complexes. This makes this compound a valuable tool for studying the biological functions of WDR5 and for investigating its potential as a therapeutic target in diseases such as cancer[3].
These application notes provide detailed protocols for utilizing this compound in two key cell-based assays: the HiBiT Cellular Thermal Shift Assay (CETSA) to confirm target engagement and the NanoBRET™ Protein-Protein Interaction Assay to study the disruption of WDR5 complexes.
Data Presentation
| Parameter | Value | Assay Type | Cell Line | Reference |
| Dissociation Constant (K_D) | 69 nM | Surface Plasmon Resonance (SPR) | N/A (Biochemical) | [2] |
| Displacement Constant (K_disp) vs. FITC-H3 (1-15) | 1 µM | Fluorescence Polarization | N/A (Biochemical) | [4][5] |
| Displacement Constant (K_disp) vs. FITC-WIN peptide | 4 µM | Fluorescence Polarization | N/A (Biochemical) | [4][5] |
| Cellular Thermal Stabilization | Observed at 50 µM | HiBiT CETSA | HEK293T | [2] |
| EC50 for Thermal Stabilization | Not yet reported | HiBiT CETSA | HEK293T | N/A |
| IC50 for WDR5-Histone H3 Interaction | Not yet reported | NanoBRET™ PPI Assay | U2OS / HEK293T | N/A |
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to the central pocket of WDR5. This pocket is the interaction site for the "WIN" (WDR5-interacting) motif found in proteins like MLL, as well as for the N-terminal tail of histone H3. By occupying this site, this compound competitively inhibits the interaction of WDR5 with its binding partners, leading to the disruption of the MLL complex and a subsequent decrease in H3K4 methylation.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Solvent: Use anhydrous DMSO. The use of DMSO is common for solubilizing organic compounds for in vitro binding studies[6].
-
Concentration: Prepare a 10 mM stock solution.
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months[7][8]. Before use, thaw an aliquot at room temperature.
HiBiT Cellular Thermal Shift Assay (CETSA) for WDR5 Target Engagement
This protocol is designed to verify the direct binding of this compound to WDR5 in a cellular context by measuring the ligand-induced thermal stabilization of the target protein.
Materials:
-
HEK293T cells endogenously expressing HiBiT-WDR5[9].
-
Opti-MEM™ I Reduced Serum Medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well PCR plates.
-
Gradient PCR cycler.
-
White 384-well low-volume plates.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Luminometer plate reader.
Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Culture HEK293T cells with an endogenous HiBiT tag on the WDR5 gene.
-
On the day of the experiment, harvest the cells and resuspend them in Opti-MEM at a concentration of 2 x 10^5 cells/mL[10].
-
-
Compound Incubation:
-
Thermal Challenge:
-
Lysis and Detection:
-
Transfer 10 µL of the cell suspension from each well of the PCR plate to a corresponding well of a white, low-volume 384-well plate[9].
-
Add 10 µL of Nano-Glo® HiBiT Lytic Detection Reagent to each well[9]. This reagent lyses the cells and contains the LgBiT protein and substrate for the luminescence reaction.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 10 minutes, protected from light[9].
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings for each temperature point to the reading at the lowest temperature (or a 37°C control).
-
Plot the normalized luminescence as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
NanoBRET™ Protein-Protein Interaction (PPI) Assay
This protocol is designed to measure the interaction between WDR5 and Histone H3 in living cells and to assess the ability of this compound to disrupt this interaction.
Materials:
-
HEK293T or U2OS cells.
-
Expression vector for NanoLuc®-WDR5 (donor).
-
Expression vector for Histone H3.3-HaloTag® (acceptor)[11].
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
White, tissue culture-treated 96-well plates.
-
NanoBRET™ Nano-Glo® Substrate (Promega).
-
Luminometer plate reader with 460 nm and >610 nm filters.
Procedure:
-
Cell Seeding:
-
Seed HEK293T or U2OS cells in a 10 cm dish and grow to ~90% confluency.
-
-
Transfection:
-
Co-transfect the cells with the NanoLuc®-WDR5 and Histone H3.3-HaloTag® expression vectors. An optimized ratio of donor to acceptor plasmid is crucial for a good assay window. A ratio of 1:10 (e.g., 0.001 µg of NanoLuc®-WDR5 to 0.01 µg of Histone H3.3-HaloTag® per well of a 96-well plate) has been shown to be effective in U2OS cells[11].
-
After 24 hours, trypsinize the cells and resuspend them in Opti-MEM.
-
-
Cell Plating and Ligand Labeling:
-
Dilute the cell suspension to 2 x 10^5 cells/mL in Opti-MEM containing 4% FBS[10].
-
Prepare two pools of the cell suspension. To one pool, add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM. To the other pool, add an equivalent volume of vehicle (e.g., DMSO) to serve as a no-acceptor control[10].
-
Dispense 100 µL of each cell suspension into separate wells of a white 96-well plate.
-
-
Compound Treatment:
-
Incubate the plate for 20-24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the compound dilutions to the appropriate wells and incubate for the desired time (e.g., 4 hours)[11].
-
-
Luminescence Measurement:
-
Data Analysis:
-
For each well, calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Calculate the corrected NanoBRET™ ratio by subtracting the average raw ratio of the no-acceptor control wells from the raw ratio of the experimental wells[14].
-
Plot the corrected NanoBRET™ ratio as a function of the this compound concentration to determine an IC₅₀ value.
-
Note on Expected Results: While this compound is expected to disrupt the WDR5-Histone H3 interaction due to its binding mode, one study reported that it did not decrease the nanoBRET ratio between WDR5 and histone H3[2]. This could be due to several factors, including the specific assay conditions or the dynamic nature of the interaction in live cells. Researchers should carefully optimize their assay conditions and consider using orthogonal methods to validate their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ziath.com [ziath.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. berthold.com [berthold.com]
- 11. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 12. Promega HaloTag NanoBRET 618 Ligand 20 μL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 13. HaloTag® NanoBRET® 618 Ligand [promega.com]
- 14. promega.jp [promega.jp]
Application Note: In Vitro Binding Analysis of MR44397 to WDR5 Using Surface Plasmon Resonance (SPR)
Introduction
MR44397, the (S)-enantiomer of MR43378, is a small molecule inhibitor that targets the WD40 repeat (WDR) domain of WDR5 (WD repeat-containing protein 5).[1][2] WDR5 is a crucial component of multiple protein complexes, including the MLL/SET1 histone methyltransferases, and plays a significant role in chromatin modification and gene regulation.[3][4][5] Dysregulation of WDR5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This application note provides a detailed protocol for characterizing the in vitro binding kinetics of this compound to the WDR5 protein using Surface Plasmon Resonance (SPR) technology. The presented data and methods are essential for researchers in drug discovery and development focused on epigenetic modulators.
Principle of the Assay
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface).[6][7] Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and recorded as a sensorgram. This allows for the precise determination of key kinetic parameters, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Materials and Reagents
-
Analyte: this compound (Tocris, Cat. No. XXXX)
-
Ligand: Recombinant Human WDR5 Protein (His-tag or other suitable tag for immobilization)
-
SPR Instrument: Biacore (GE Healthcare), or similar
-
Sensor Chip: CM5, NTA, or other appropriate sensor chip
-
Immobilization Reagents: Amine coupling kit (EDC, NHS), or appropriate capture reagents for tagged protein
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl pH 2.5 (or other empirically determined solution)
-
Other: High-purity water, DMSO (for compound dilution)
Experimental Protocols
WDR5 Protein Immobilization
This protocol describes a standard amine coupling procedure for immobilizing WDR5 onto a CM5 sensor chip. The target immobilization level should be empirically determined to minimize mass transport effects.
-
Chip Activation: Equilibrate the CM5 sensor chip with running buffer. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Protein Immobilization: Prepare a solution of WDR5 protein at a concentration of 10-50 µg/mL in 10 mM Sodium Acetate buffer, pH 5.0. Inject the protein solution over the activated surface until the desired immobilization level is reached.
-
Deactivation: Inject 1 M Ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
-
Reference Surface Preparation: The reference flow cell should be activated and deactivated in the same manner without the injection of the WDR5 protein.
This compound Binding Analysis
-
Sample Preparation: Prepare a stock solution of this compound in 100% DMSO. A dilution series of this compound in running buffer is then prepared. The final DMSO concentration in all samples should be kept constant and ideally below 1%.
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer at a constant flow rate (e.g., 30 µL/min).
-
Inject the different concentrations of this compound over the WDR5 and reference surfaces. Typical injection times are 120-180 seconds for association, followed by a dissociation phase of 300-600 seconds with running buffer.
-
A buffer-only injection (blank) should be included for double referencing.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The contact time for the regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
Data Analysis
-
Data Processing: The raw sensorgram data is processed by subtracting the reference flow cell data and the blank injection data (double referencing).
-
Kinetic Analysis: The processed sensorgrams are then fitted to a suitable binding model, such as a 1:1 Langmuir binding model, to determine the kinetic parameters (ka, kd, and KD).
Data Presentation
The binding kinetics of this compound to WDR5 are summarized in the table below. The data presented is based on published findings.[1][2]
| Parameter | Value | Unit |
| Analyte | This compound | - |
| Ligand | WDR5 | - |
| Association Rate (ka) | To be determined | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | To be determined | s⁻¹ |
| Affinity (KD) | 69 | nM |
Note: Specific ka and kd values were not available in the provided search results. These would be determined from the experimental sensorgram analysis.
Visualizations
Caption: SPR Experimental Workflow for this compound-WDR5 Binding Analysis.
Caption: Simplified Signaling Pathway of WDR5 and Inhibition by this compound.
Conclusion
This application note provides a comprehensive protocol for the in vitro characterization of the binding of this compound to WDR5 using Surface Plasmon Resonance. The high affinity of this compound for WDR5, as determined by SPR, underscores its potential as a potent and specific inhibitor.[1][2] The methodologies described herein are fundamental for the evaluation and development of novel WDR5 inhibitors for therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a compound with its target protein within the complex environment of a cell.[1][2] The core principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[1] When a protein binds to a ligand, it often becomes more resistant to heat-induced denaturation and aggregation.[3] By subjecting cells treated with a compound to a temperature gradient and then quantifying the amount of soluble protein remaining, a thermal melt curve can be generated. A shift in this curve compared to untreated cells indicates target engagement.[4][5]
MR44397 has been identified as a potent ligand for the WD40 repeat-containing protein 5 (WDR5).[6][7] WDR5 is a crucial scaffolding protein involved in the assembly of multiple protein complexes, most notably the MLL/SET1 histone methyltransferase complexes that are essential for histone H3 lysine (B10760008) 4 (H3K4) methylation and transcriptional regulation.[8][9] Dysregulation of WDR5 and its associated complexes is implicated in various cancers, making it an attractive therapeutic target.[10][11][12]
These application notes provide a detailed protocol for performing CETSA to verify and characterize the engagement of this compound with its target protein, WDR5, in a cellular context. The protocols cover both the generation of a thermal melt curve to demonstrate stabilization and an isothermal dose-response (ITDR) experiment to determine the potency of target engagement.
Signaling Pathway of WDR5
WDR5 acts as a central hub in several signaling pathways, primarily through its role in chromatin modification. It is a core component of the WRAD complex, which is essential for the catalytic activity of MLL/SET1 histone methyltransferases. These enzymes methylate H3K4, a mark associated with active gene transcription. By scaffolding these complexes, WDR5 plays a critical role in regulating the expression of genes involved in cell proliferation, differentiation, and development. Additionally, WDR5 has been implicated in DNA repair and has been shown to interact with key signaling molecules like c-Myc and p53, further highlighting its importance in cellular homeostasis and disease.[8][10][11][13]
Caption: WDR5 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Two primary CETSA workflows are described: the generation of a CETSA melt curve and an Isothermal Dose-Response Fingerprint (ITDRF).
Workflow Overview
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Materials and Reagents
-
Cell Line: A human cell line with detectable levels of WDR5 (e.g., HEK293T, K562, or a relevant cancer cell line).
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Protease Inhibitor Cocktail: To prevent protein degradation.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail. Other detergents like digitonin (B1670571) can be tested for optimal results.
-
BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer (4x): For preparing protein samples for SDS-PAGE.
-
SDS-PAGE Gels and Buffers: For protein electrophoresis.
-
PVDF or Nitrocellulose Membranes: For Western blotting.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit or mouse anti-WDR5 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.
-
Enhanced Chemiluminescence (ECL) Substrate: For detection.
Protocol 1: CETSA Melt Curve for WDR5
This protocol aims to determine the thermal stability of WDR5 in the presence and absence of this compound.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Detach cells using Trypsin-EDTA, wash with PBS, and resuspend in cell culture medium to a density of 1-2 x 10^6 cells/mL. c. Treat cells with this compound at a final concentration of 10-50 µM and a vehicle control (DMSO) for 1-2 hours at 37°C. A known WDR5 inhibitor like OICR-9429 can be used as a positive control.[14]
2. Heat Challenge: a. Aliquot the cell suspension into PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[3] c. Immediately after heating, cool the samples to 4°C.
3. Cell Lysis: a. Add an equal volume of lysis buffer to each sample. b. Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by gentle vortexing and incubation on ice.
4. Separation of Soluble and Insoluble Fractions: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris. b. Carefully collect the supernatant containing the soluble protein fraction.
5. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentration of all samples. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. d. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the proteins to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary anti-WDR5 antibody overnight at 4°C. h. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using an ECL substrate. j. Strip and re-probe the membrane for a loading control to ensure equal protein loading.
6. Data Presentation and Analysis: a. Quantify the band intensities for WDR5 at each temperature point. b. Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C). c. Plot the normalized intensity against the temperature for both the vehicle and this compound-treated samples. d. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured. e. A positive shift in the Tagg in the presence of this compound indicates target engagement.
Table 1: Hypothetical CETSA Melt Curve Data for WDR5
| Temperature (°C) | Normalized WDR5 Intensity (Vehicle) | Normalized WDR5 Intensity (this compound) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.01 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.96 |
| 52 | 0.65 | 0.92 |
| 55 | 0.45 | 0.85 |
| 58 | 0.25 | 0.65 |
| 61 | 0.10 | 0.40 |
| 64 | 0.05 | 0.20 |
| 67 | 0.02 | 0.10 |
| 70 | 0.01 | 0.05 |
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for this compound
This protocol determines the potency of this compound in stabilizing WDR5 at a fixed temperature.[15][16]
1. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1 for cell culture. b. Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
2. Heat Challenge: a. Based on the melt curve data from Protocol 1, select a single temperature that results in approximately 50% denaturation of WDR5 in the absence of the compound (the Tagg). b. Heat all samples at this chosen temperature for 3-8 minutes, followed by cooling to 4°C.
3. Cell Lysis, Fractionation, and Western Blot: a. Follow steps 3, 4, and 5 from Protocol 1.
4. Data Presentation and Analysis: a. Quantify the band intensities for WDR5 for each concentration of this compound. b. Normalize the intensities to the vehicle control. c. Plot the normalized band intensities against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
Table 2: Hypothetical ITDRF Data for this compound and WDR5
| This compound Conc. (µM) | Log [this compound] | Normalized WDR5 Intensity |
| 0 (Vehicle) | - | 1.00 |
| 0.01 | -2.00 | 1.05 |
| 0.1 | -1.00 | 1.20 |
| 0.5 | -0.30 | 1.55 |
| 1 | 0.00 | 1.80 |
| 5 | 0.70 | 2.10 |
| 10 | 1.00 | 2.25 |
| 50 | 1.70 | 2.30 |
| 100 | 2.00 | 2.32 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak WDR5 signal | Low WDR5 expression in the chosen cell line. | Select a cell line with higher WDR5 expression. |
| Inefficient antibody. | Use a validated antibody for Western blotting and optimize its concentration. | |
| No thermal shift observed | This compound does not stabilize WDR5 under the tested conditions. | Vary the drug incubation time and concentration. Ensure the compound is active. |
| Incorrect temperature range. | Perform a broader temperature range for the melt curve to find the optimal denaturation temperature. | |
| High variability between replicates | Uneven heating/cooling. | Use a thermal cycler for precise temperature control. |
| Inconsistent cell lysis or protein extraction. | Ensure complete and consistent lysis. Be careful when collecting the supernatant. |
Conclusion
The provided protocols offer a comprehensive guide for utilizing CETSA to confirm the target engagement of this compound with WDR5 in a cellular setting. By performing both melt curve and isothermal dose-response experiments, researchers can obtain robust data on the interaction between this compound and its intracellular target. This information is critical for the preclinical characterization of this compound and for advancing our understanding of its mechanism of action. The successful application of these protocols will provide valuable insights for drug development professionals and researchers in the field of oncology and epigenetic regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WDR5 is essential for assembly of the VISA-associated signaling complex and virus-triggered IRF3 and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Application Notes and Protocols: Utilizing MR44397 in a NanoBRET Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoBRET™ Target Engagement (TE) assay is a powerful tool for measuring the binding of small molecules to specific protein targets within living cells.[1][2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, to quantify compound affinity and occupancy at the target protein.[1][3] The assay relies on the co-expression of a target protein fused to the bright NanoLuc® luciferase and the use of a cell-permeable fluorescent tracer that reversibly binds to the target.[1][3] When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal.[4] This allows for the quantitative determination of the test compound's intracellular affinity.[4][5]
MR44397 is a potent small molecule ligand that targets WD40 repeat-containing protein 5 (WDR5).[6] WDR5 is a crucial component of the mixed-lineage leukemia (MLL)/SET1 histone methyltransferase complexes, which are involved in the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[7] Dysregulation of these complexes is implicated in various cancers, making WDR5 an attractive therapeutic target. This document provides a detailed protocol and application notes for utilizing this compound in a NanoBRET TE assay to determine its engagement with WDR5 in live cells.
Principle of the NanoBRET Target Engagement Assay
The NanoBRET TE assay measures the apparent affinity of a test compound by competitively displacing a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in living cells. The key steps are:
-
Expression of the Fusion Protein: Cells are transiently transfected with a plasmid encoding the target protein (WDR5) fused to NanoLuc® luciferase.
-
Tracer Binding: A specific, cell-permeable fluorescent tracer that binds to WDR5 is added to the cells. The close proximity of the NanoLuc® donor and the fluorescent tracer acceptor allows for BRET to occur when the substrate for NanoLuc® is added.
-
Competitive Binding: The test compound, this compound, is introduced. As this compound binds to WDR5-NanoLuc®, it displaces the fluorescent tracer.
-
Signal Detection: The displacement of the tracer leads to a decrease in the BRET signal, which is measured as a ratio of the acceptor emission to the donor emission. This decrease is proportional to the concentration of the test compound.[8]
Signaling Pathway of WDR5
WDR5 acts as a critical scaffolding protein within the MLL/SET1 complexes. It directly interacts with the WDR5-interaction (Win) motif of MLL proteins, which is essential for the catalytic activity of the complex. The primary function of this complex is the mono-, di-, and tri-methylation of histone H3 lysine 4 (H3K4me1/2/3), an epigenetic mark associated with active gene transcription. By targeting WDR5, compounds like this compound can disrupt the integrity of the MLL/SET1 complex, leading to reduced H3K4 methylation and subsequent changes in gene expression.
Quantitative Data for this compound
The following table summarizes the known binding affinity of this compound for WDR5 and provides a template for recording data obtained from a NanoBRET TE assay.
| Compound | Target | Assay Method | Reported KD | Hypothetical NanoBRET IC50 |
| This compound | WDR5 | Surface Plasmon Resonance (SPR) | 69 nM[6] | Data to be determined |
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid DNA for WDR5-NanoLuc® fusion
-
Transfection Carrier DNA
-
WDR5 NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound compound
-
DMSO (for compound dilution)
-
White, 96-well or 384-well assay plates
Protocol for this compound NanoBRET Target Engagement Assay
This protocol is adapted from general NanoBRET TE protocols and should be optimized for your specific experimental conditions.
1. Cell Plating and Transfection:
-
Culture HEK293 cells to ~80-90% confluency.
-
On the day of transfection, prepare a suspension of HEK293 cells in Opti-MEM™ at a concentration of 2 x 105 cells/mL.
-
Prepare the transfection mix:
-
In a sterile tube, combine the WDR5-NanoLuc® plasmid DNA and transfection carrier DNA at a 1:10 mass ratio.
-
Add FuGENE® HD Transfection Reagent at a 1:3 ratio (µg DNA: µL reagent).
-
Incubate the mixture for 15-20 minutes at room temperature.
-
-
Add the transfection mix to the cell suspension and mix gently.
-
Dispense 100 µL of the cell/transfection mix into each well of a 96-well white assay plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Opti-MEM™ to create a range of concentrations for the dose-response curve. A final DMSO concentration of ≤0.1% is recommended.
-
Prepare the tracer/substrate solution by diluting the WDR5 NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™ according to the manufacturer's instructions.
-
Add the diluted this compound compound or vehicle control to the appropriate wells of the assay plate.
-
Add the tracer/substrate solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio for each well:
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Conclusion
The NanoBRET Target Engagement assay provides a robust and quantitative method to assess the intracellular binding of this compound to its target, WDR5. By following the detailed protocol and understanding the principles of the assay, researchers can effectively characterize the target engagement of this and other WDR5 inhibitors in a physiologically relevant cellular context. This information is invaluable for advancing drug discovery efforts targeting the WDR5-MLL/SET1 axis.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application of MR44397 in Leukemia Research: Information Not Available
Initial searches for "MR44397" have not yielded any specific information regarding its application in leukemia research. This suggests that "this compound" may be an internal compound designation not yet disclosed in public literature, a new experimental drug with limited available data, or a potential typographical error.
Therefore, the creation of detailed Application Notes and Protocols for this compound in leukemia research cannot be fulfilled at this time due to the absence of foundational scientific literature, experimental data, and established mechanisms of action.
To provide the requested detailed content, information on the following aspects of this compound would be required:
-
Mechanism of Action: Understanding the specific molecular target(s) and signaling pathways modulated by this compound is crucial for designing relevant experiments and interpreting results. Key signaling pathways often implicated in leukemia include PI3K/AKT/mTOR, WNT/β-catenin, and Notch signaling.[1][2][3]
-
Preclinical Studies: Data from in vitro studies on leukemia cell lines and in vivo studies using animal models are necessary to establish the anti-leukemic activity of the compound.
-
Quantitative Data: Specific metrics such as IC50 values in various cell lines, tumor growth inhibition percentages in animal models, and effects on specific biomarkers are needed for a comprehensive data summary.
-
Experimental Protocols: Published research would provide the basis for outlining detailed protocols for assays such as cell viability, apoptosis, western blotting for target proteins, and flow cytometry for cell cycle analysis.
General Landscape of Leukemia Research and Drug Development
The field of leukemia research is actively exploring novel therapeutic agents that target specific molecular vulnerabilities. A significant area of focus is the inhibition of protein-protein interactions that are critical for leukemogenesis. For instance, the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5) is a key target in certain types of acute leukemia.[4][5][6] Inhibitors of this interaction have shown promise in preclinical and early clinical studies.[7]
Another important therapeutic strategy involves targeting key signaling pathways that are aberrantly activated in leukemia. These include pathways that regulate cell survival, proliferation, and differentiation.[8][9]
Moving Forward
For researchers, scientists, and drug development professionals interested in the application of novel compounds in leukemia research, the following general workflow and considerations are recommended:
General Experimental Workflow for a Novel Anti-Leukemia Compound
Caption: General workflow for preclinical and clinical development of a novel anti-leukemia compound.
Should information on "this compound" become publicly available, a detailed analysis and the creation of the requested application notes and protocols will be possible. We recommend verifying the compound name and searching for it in scientific databases such as PubMed, Scopus, and ClinicalTrials.gov.
References
- 1. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways governing the behaviors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of Inhibitors Targeting the Mixed Lineage Leukemia 1 (MLL1)-WD Repeat Domain 5 Protein (WDR5) Protein- Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proton pump inhibitors selectively suppress MLL rearranged leukemia cells via disrupting MLL1-WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Targeting signaling pathways in acute lymphoblastic leukemia: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory Signaling Pathways in Preleukemic and Leukemic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MR44397: A Tool for Studying WDR5 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD40-repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the regulation of gene expression through its role in various protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1][2][3] These complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[2][4] WDR5 facilitates the assembly and enzymatic activity of these complexes by binding to both the MLL protein and histone H3 tails through a central pocket known as the WIN site.[1][5] Dysregulation of WDR5 interactions is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][5][6]
MR44397 is a novel, potent, and specific small molecule ligand of WDR5.[7][8][9] It binds to the central pocket of WDR5, the same site responsible for interactions with key binding partners like MLL and histone H3.[10][11] This property makes this compound an invaluable chemical probe for investigating the biological functions of WDR5 and for validating it as a drug target. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying WDR5 protein-protein interactions.
Mechanism of Action
This compound acts as a competitive inhibitor of the protein-protein interactions mediated by the WDR5 central pocket. By occupying this site, this compound directly blocks the binding of proteins that contain the WDR5 interaction (WIN) motif, such as MLL1, and the N-terminal tail of histone H3.[10][11] It is important to note that this compound has been shown to not displace proteins that bind to WDR5 outside of this central pocket, such as RBBP5, demonstrating its specificity.[10][11]
Data Presentation
Table 1: In Vitro Binding Affinity and Target Engagement of this compound
| Assay Type | Parameter | Value | Interacting Partner | Reference |
| Surface Plasmon Resonance (SPR) | KD | 69 nM | WDR5 | [7][8] |
| Fluorescence Polarization (FP) | Kdisp | 1 µM | FITC-H3 (1-15) peptide | [8][11] |
| Fluorescence Polarization (FP) | Kdisp | 4 µM | FITC-WIN peptide | [8][11] |
| Differential Scanning Fluorimetry (DSF) | ΔTm | Concentration-dependent | WDR5 | [10][11] |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| NanoBRET Tracer Assay | IC50 | 1.7 µM | HEK293T | [7][10] |
| Cellular Thermal Shift Assay (CETSA) | Stabilization | Observed at 50 µM | HEK293T | [10] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of binding kinetics of this compound to WDR5.
Materials:
-
Recombinant human WDR5 protein
-
This compound
-
SPR instrument (e.g., Biacore, Octet)
-
Sensor chips (e.g., CM5 for Biacore, Streptavidin for Octet)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
DMSO for compound dilution
Procedure:
-
Immobilization of WDR5:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject WDR5 (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer containing a constant percentage of DMSO (e.g., 1%). A typical concentration range would be 0-1000 nM.
-
Inject the this compound dilutions over the WDR5-immobilized surface and a reference surface (without WDR5).
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol is for assessing the ability of this compound to displace a fluorescently labeled peptide from WDR5.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled peptide (e.g., FITC-Histone H3 (1-15) or FITC-WIN peptide)
-
This compound
-
Assay buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine KD of the fluorescent peptide:
-
Serially dilute WDR5 in assay buffer.
-
Add a fixed, low concentration of the fluorescent peptide (e.g., 10 nM) to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization.
-
Plot polarization (mP) versus WDR5 concentration and fit to a one-site binding model to determine the KD.
-
-
Competition Assay:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well, add WDR5 at a concentration close to the KD determined in the previous step.
-
Add the fixed concentration of the fluorescent peptide.
-
Add the this compound dilutions.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization signal as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a displacement constant (Kdisp).
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol determines the cellular target engagement of this compound by measuring its ability to stabilize WDR5 against thermal denaturation.[10]
Materials:
-
HEK293T cells
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western blotting (anti-WDR5 and a loading control like anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) or DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with primary antibodies against WDR5 and a loading control.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for WDR5 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble WDR5 relative to the non-heated control against the temperature.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target stabilization.
-
Visualizations
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Inhibitors Targeting the Mixed Lineage Leukemia 1 (MLL1)-WD Repeat Domain 5 Protein (WDR5) Protein- Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The WDR5 interaction network [ir.vanderbilt.edu]
- 6. research.monash.edu [research.monash.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MR44397 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR44397 has been identified as a potent S-enantiomer ligand targeting the WD40 repeat (WDR) domain of WDR5, with a binding affinity (KD) of 69 nM[1]. WDR5 is a critical scaffold protein, essential for the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 family of histone methyltransferases. These complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. By disrupting the interaction between WDR5 and the MLL/SET1 enzymes, this compound is hypothesized to inhibit H3K4 methylation, leading to altered gene expression and subsequent cellular effects such as decreased proliferation, cell cycle arrest, and apoptosis.
These application notes provide a comprehensive framework for designing experiments to investigate the cellular effects of this compound treatment in relevant cell culture models. The protocols outlined below cover essential assays for assessing cell viability, apoptosis, cell cycle progression, and target engagement.
Postulated Signaling Pathway of this compound Action
The primary mechanism of action for this compound is the disruption of the WDR5-MLL/SET1 protein-protein interaction. This interference is expected to inhibit the histone methyltransferase activity of the complex, leading to a reduction in H3K4 methylation at the promoter regions of target genes, thereby downregulating their expression.
Caption: Postulated signaling pathway of this compound.
Experimental Workflow
A systematic approach is crucial for characterizing the effects of this compound. The following workflow outlines a logical progression of experiments from initial cytotoxicity screening to detailed mechanistic studies.
Caption: General experimental workflow for this compound evaluation.
Data Presentation
Table 1: Dose-Response Effect of this compound on Cell Viability (72h)
| Cell Line | This compound Conc. (nM) | % Viability (Mean ± SD) | IC50 (nM) |
| MV4-11 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{85} |
| 10 | 92 ± 5.1 | ||
| 50 | 65 ± 3.8 | ||
| 100 | 48 ± 4.2 | ||
| 500 | 21 ± 3.1 | ||
| 1000 | 8 ± 2.5 | ||
| K562 | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{>1000} |
| 10 | 98 ± 4.9 | ||
| 50 | 95 ± 5.5 | ||
| 100 | 91 ± 4.7 | ||
| 500 | 85 ± 6.0 | ||
| 1000 | 78 ± 5.3 |
Table 2: Effect of this compound on Apoptosis in MV4-11 Cells (48h)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live (Annexin V-/PI-) |
| Vehicle | 3.1 ± 0.8 | 1.5 ± 0.4 | 95.4 ± 1.1 |
| This compound (100 nM) | 15.7 ± 2.1 | 5.2 ± 1.0 | 79.1 ± 2.5 |
| This compound (500 nM) | 35.2 ± 3.5 | 12.8 ± 1.9 | 52.0 ± 4.1 |
Table 3: Cell Cycle Distribution in MV4-11 Cells after this compound Treatment (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 45.2 ± 2.2 | 38.1 ± 1.9 | 16.7 ± 1.5 |
| This compound (100 nM) | 68.5 ± 3.1 | 15.3 ± 2.0 | 16.2 ± 1.8 |
| This compound (500 nM) | 75.1 ± 3.6 | 8.9 ± 1.5 | 16.0 ± 2.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.[2][3]
Materials:
-
Cells of interest (e.g., MV4-11, K562)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[4][5]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 48 hours).
-
Harvest cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Wash the cell pellet twice with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[6][7]
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the pellet dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently.[6][8]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI to determine the DNA content and cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 4: Western Blotting for Protein Expression
Western blotting is used to detect and quantify changes in specific proteins, such as histone modifications or apoptotic markers.[10][11][12]
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-cleaved PARP, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse cells in RIPA buffer on ice.[11]
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[12][13]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes: High-Throughput Screening for WDR5 Inhibitors using a Fluorescence Polarization Assay with MR44397
Introduction
WD40 repeat-containing protein 5 (WDR5) is a critical component of multiple protein complexes, most notably the mixed-lineage leukemia (MLL)/SET1 histone methyltransferase complexes, which are essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] The dysregulation of these complexes is implicated in various cancers, making WDR5 an attractive therapeutic target.[1] Fluorescence Polarization (FP) is a powerful, homogeneous biochemical assay technique widely used in drug discovery for studying molecular interactions, such as protein-ligand binding.[3][4][5][6][7][8] This method is particularly well-suited for high-throughput screening (HTS) to identify small molecule inhibitors of protein-protein interactions.[7][9][10]
This document provides a detailed protocol for a competitive fluorescence polarization assay to screen for and characterize inhibitors of the WDR5 interaction, using MR44397 as a reference compound. This compound is the potent S-enantiomer of a novel WDR5 ligand, with a reported dissociation constant (KD) of 69 nM.[11] The assay relies on the displacement of a fluorescently labeled tracer molecule from WDR5 by a competing unlabeled inhibitor.
Principle of the Assay
Fluorescence polarization measures the change in the rotational motion of a fluorescent molecule.[3][5][7][8] A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low polarization signal.[7][12] Upon binding to a much larger protein partner (WDR5), the tracer's rotational motion is significantly slowed.[4][7][12] This slower tumbling leads to the emission of light that remains highly polarized, thus generating a high polarization signal.[7][12]
In a competitive assay format, an unlabeled compound (like this compound or other potential inhibitors) competes with the fluorescent tracer for binding to WDR5. As the inhibitor displaces the tracer from the WDR5 binding pocket, the tracer's rotational freedom increases, leading to a decrease in the fluorescence polarization signal. This dose-dependent decrease in polarization can be used to determine the binding affinity (e.g., IC50) of the test compound.
Quantitative Data for this compound
The following table summarizes the reported binding affinity for the WDR5 ligand, this compound. This data is critical for its use as a positive control in the fluorescence polarization assay.
| Compound | Target Protein | Binding Affinity (KD) | Method |
| This compound | WDR5 | 69 nM | Surface Plasmon Resonance (SPR)[11] |
Experimental Protocols
Materials and Reagents
-
Protein: Recombinant human WDR5 protein (full-length or the relevant binding domain).
-
Fluorescent Tracer: A fluorescently labeled peptide or small molecule known to bind to the same site on WDR5 as this compound. A common choice would be a fluorescein-labeled MLL-derived peptide (e.g., FAM-MLL1 peptide).
-
Reference Compound: this compound (S-enantiomer of MR43378).[11]
-
Assay Buffer: For example, 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. The optimal buffer composition may need to be determined empirically.
-
Assay Plates: Black, low-binding, 384-well microplates are recommended for FP assays to minimize background fluorescence and non-specific binding.[13]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., for fluorescein, excitation at 485 nm and emission at 535 nm).[13]
Experimental Workflow Diagram
Caption: Workflow for the WDR5 competitive fluorescence polarization assay.
Step-by-Step Procedure
1. Determination of Optimal Tracer and Protein Concentrations (Binding Assay):
-
Prepare a serial dilution of the WDR5 protein in the assay buffer.
-
In a 384-well plate, add a fixed, low concentration of the fluorescent tracer to each well.
-
Add the serially diluted WDR5 protein to the wells. Include wells with only the tracer and buffer for a "free tracer" control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the FP signal (in millipolarization units, mP) against the WDR5 concentration and fit the data to a one-site binding model to determine the KD of the tracer. The optimal WDR5 concentration for the competition assay is typically the concentration that gives ~80% of the maximum FP signal.
2. Competitive Binding Assay Protocol:
-
Prepare a serial dilution of the test compounds and the reference compound (this compound) in assay buffer. It is common to start with a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions.
-
To the wells of a 384-well plate, add the WDR5 protein at the predetermined optimal concentration.
-
Add the serially diluted test compounds and this compound to their respective wells.
-
Include control wells:
-
"Free Tracer" control (minimum polarization): Buffer and fluorescent tracer (no WDR5).
-
"Bound Tracer" control (maximum polarization): Buffer, fluorescent tracer, and WDR5 (no competing compound).
-
-
Add the fluorescent tracer to all wells at its fixed concentration.
-
Seal the plate and incubate at room temperature for the established equilibrium time.
-
Measure the fluorescence polarization.
Data Analysis
-
The raw FP data (in mP) is plotted against the logarithm of the inhibitor concentration.
-
The data is then normalized, with the "Bound Tracer" control set to 0% inhibition and the "Free Tracer" control set to 100% inhibition.
-
The IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the FP signal, is determined by fitting the data to a sigmoidal dose-response curve (variable slope).
Signaling Pathway Context
WDR5 acts as a scaffolding protein that is essential for the assembly and activity of the MLL/SET1 family of histone methyltransferases. It directly binds to the "Win" motif of these proteins, bringing the catalytic SET domain into proximity with its substrate, histone H3.[1] Inhibition of the WDR5-MLL interaction with small molecules like this compound disrupts the formation of this complex, leading to reduced H3K4 methylation and subsequent changes in gene expression.
Caption: Role of WDR5 in the MLL/SET1 complex and its inhibition by this compound.
Conclusion
The fluorescence polarization assay is a robust and scalable method for identifying and characterizing inhibitors of the WDR5-MLL interaction. Its homogeneous format and direct readout make it ideal for high-throughput screening campaigns. This compound serves as a valuable, high-affinity reference compound for assay validation and as a benchmark for newly discovered inhibitors. The detailed protocol provided herein offers a comprehensive framework for researchers in drug development to investigate this important epigenetic target.
References
- 1. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of the Interaction between WD-40 Repeat Protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)/SET1 Family Proteins Specifically Inhibits MLL1 and SETd1A Methyltransferase Complexes. | Sigma-Aldrich [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Application Note: Kinetic Analysis of the WDR5-MR44397 Interaction using Bio-Layer Interferometry (BLI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-Layer Interferometry (BLI) is a label-free optical biosensing technology that enables the real-time analysis of biomolecular interactions.[1][2][3] This technique measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate, providing valuable data on association rates (kₐ), dissociation rates (kₑ), and affinity constants (Kₒ).[1][4][5] BLI has emerged as a powerful tool in drug discovery for characterizing the binding kinetics of small molecules to their protein targets.[6][7][8]
This application note provides a detailed protocol for determining the binding kinetics of MR44397, a small molecule inhibitor, to the WD40 repeat (WDR) domain-containing protein 5 (WDR5) using BLI. WDR5 is a crucial component of several histone methyltransferase complexes, including the MLL/SET1 family, and is implicated in various cancers, making it a significant therapeutic target.[9][10][11] this compound has been identified as a ligand for WDR5 and has shown cellular permeability and target engagement.[12] Understanding the kinetic profile of the WDR5-MR44397 interaction is essential for its development as a potential therapeutic agent.
Principle of Bio-Layer Interferometry
BLI technology monitors the binding of molecules to the surface of a biosensor tip in real-time.[13][14] White light is passed down the biosensor, and reflections from two surfaces—an internal reference layer and the outer biocompatible layer—create an interference pattern.[2][5] When a ligand is immobilized on the biosensor surface and an analyte is introduced, the binding of the analyte to the ligand increases the thickness of the biological layer.[8] This change in thickness causes a shift in the interference pattern, which is measured as a wavelength shift (in nanometers).[5][15] This shift is directly proportional to the number of molecules bound to the biosensor surface, allowing for the quantitative analysis of binding kinetics.[13] The typical experimental workflow involves sensor hydration, ligand immobilization, baseline establishment, association of the analyte, and dissociation of the analyte.[4][16][17]
Experimental Design and Workflow
A typical BLI experiment for determining the kinetics of a protein-small molecule interaction follows a sequential, multi-step process. The general workflow is depicted below.
WDR5 Signaling Pathway Context
WDR5 acts as a scaffolding protein, playing a critical role in the assembly and function of histone methyltransferase complexes, particularly the MLL/SET1 family. These complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. By binding to WDR5, this compound can disrupt the integrity of these complexes, leading to altered gene expression and potentially inhibiting the proliferation of cancer cells dependent on this pathway.
References
- 1. gatorbio.com [gatorbio.com]
- 2. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 3. dsdpanalytics.com [dsdpanalytics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sartorius.com [sartorius.com]
- 6. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 8. gatorbio.com [gatorbio.com]
- 9. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 14. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. youtube.com [youtube.com]
- 16. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 17. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MR44397 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MR44397 in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the WD40-repeat-containing protein 5 (WDR5). WDR5 is a crucial scaffolding protein that plays a significant role in various cellular processes, including gene regulation. It is a core component of the MLL/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. Additionally, WDR5 interacts with the c-MYC oncoprotein, facilitating its recruitment to target genes that drive cell proliferation and survival. By binding to the "WIN site" of WDR5, this compound disrupts these critical protein-protein interactions, leading to the inhibition of downstream oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Q2: What is a cell viability assay and why is it important when working with this compound?
A2: A cell viability assay is a laboratory method used to quantify the number of live, healthy cells in a population after treatment with a compound like this compound. These assays are essential for determining the cytotoxic or cytostatic effects of the compound. Common assays, such as the MTT, XTT, or CellTiter-Glo assays, measure metabolic activity or ATP levels, which are indicative of cell health. By performing a cell viability assay, you can determine the concentration-dependent effects of this compound on your specific cell line and calculate key parameters like the half-maximal inhibitory concentration (IC50).
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: While the optimal concentration of this compound will be cell-line dependent, a sensible starting point for a dose-response experiment is to use a broad range of concentrations. Based on studies with other WDR5 inhibitors like OICR-9429, a range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-250 µM) is often effective. It is recommended to perform a preliminary experiment with a wide logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) to narrow down the effective concentration range for your specific cell line.
Q4: How long should I incubate my cells with this compound before performing a viability assay?
A4: The incubation time can significantly impact the observed effect of this compound. A common starting point for small molecule inhibitors is a 48 to 72-hour incubation period. This duration is often sufficient to observe effects on cell proliferation and viability. However, shorter (e.g., 24 hours) or longer time points may be necessary depending on the cell line's doubling time and the specific biological question being addressed. Time-course experiments are recommended to determine the optimal incubation period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Ensure a single-cell suspension before plating and mix the cell suspension between plating each row. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use fresh tips for each replicate. |
| No significant decrease in cell viability, even at high concentrations | 1. Cell line resistance: The chosen cell line may not be sensitive to WDR5 inhibition. 2. Insufficient incubation time: The treatment duration may be too short to induce a response. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. | 1. Test this compound on a known sensitive cell line as a positive control. 2. Increase the incubation time (e.g., to 72 or 96 hours). 3. Ensure this compound is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| Unexpectedly high cell death in control wells (vehicle-treated) | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Poor cell health: Cells were not healthy at the time of plating. 3. Contamination: Bacterial, fungal, or mycoplasma contamination. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent-only control. 2. Use cells from a healthy, sub-confluent culture. 3. Regularly test cell cultures for contamination. |
| Inconsistent IC50 values across experiments | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent assay conditions: Minor variations in incubation times, reagent concentrations, or cell densities. | 1. Use cells within a defined passage number range for all experiments. 2. Standardize all experimental parameters and document them carefully for each experiment. |
Experimental Protocols & Data
MTT Cell Viability Assay Protocol
This protocol is a widely used colorimetric assay to assess cell viability.[1][2]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells in complete medium to a final concentration that will result in approximately 80% confluency at the end of the experiment. A typical starting point is 5,000-10,000 cells per well in 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells for a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: IC50 Values of WDR5 Inhibitors in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the WDR5 inhibitor OICR-9429 in different cancer cell lines, providing a reference for expected potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type |
| T24 | Bladder Cancer | 67.74 | 48 | MTT |
| UM-UC-3 | Bladder Cancer | 70.41 | 48 | MTT |
| TCCSUP | Bladder Cancer | 121.42 | 48 | MTT |
| DU145 | Prostate Cancer | ~75 | 48 | MTT |
| PC-3 | Prostate Cancer | ~100 | 48 | MTT |
Data for OICR-9429, a structurally different WDR5 inhibitor, is provided for reference.[3][4][5] IC50 values for this compound should be determined empirically for each cell line.
Visualizations
Signaling Pathway of WDR5 Inhibition
Caption: WDR5 inhibition by this compound disrupts key oncogenic pathways.
Experimental Workflow for Cell Viability Assay
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of MR44397
Technical Support Center: MR44397
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of this compound, a potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
A1: this compound is a novel ATP-competitive kinase inhibitor with high affinity for its primary target, Kinase A, which is a key component of pro-proliferative signaling pathways. However, at elevated concentrations, this compound can exhibit inhibitory activity against Kinase B and Kinase C, leading to potential off-target effects.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[1]
Q3: How can I proactively identify potential off-target effects of my kinase inhibitor?
A3: Proactive identification of off-target effects is crucial for accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[2] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[3]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[2] 2. Test inhibitors with different chemical scaffolds but the same target.[2] | 1. Identification of unintended kinase targets.[2] 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[2] 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor.[2] |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media.[2] 2. Use a vehicle control to ensure the solvent is not causing toxicity.[2] | 1. Prevention of compound precipitation, which can lead to non-specific effects.[2] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[2] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2] | 1. A clearer understanding of the cellular response to your inhibitor.[2] 2. More consistent and interpretable results.[2] |
| Inhibitor instability | 1. Check the stability of your inhibitor under your experimental conditions (e.g., in cell culture media over time). | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[2] | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[2] |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Kinase A (On-Target) | 5 |
| Kinase B (Off-Target) | 150 |
| Kinase C (Off-Target) | 450 |
| ABL1 | >10,000 |
| AKT1 | >10,000 |
| EGFR | >10,000 |
| FLT3 | >10,000 |
| JAK2 | >10,000 |
| MET | >10,000 |
| SRC | >10,000 |
Table 2: Effect of this compound Concentration on Cell Viability
| Concentration (nM) | % Viability (Cancer Cell Line) | % Viability (Normal Cell Line) |
| 1 | 95 | 98 |
| 10 | 50 | 92 |
| 100 | 15 | 60 |
| 1000 | 5 | 20 |
Experimental Protocols
Kinome Profiling
-
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[2]
-
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[2]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[3]
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[4]
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To assess the phosphorylation status of on-target and potential off-target pathway proteins.
-
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Lysate Preparation: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of Kinase A, Kinase B, and Kinase C downstream targets.
-
Detection: Use a secondary antibody and chemiluminescent substrate to visualize protein bands.
-
Visualizations
Caption: On-target pathway of this compound.
Caption: Off-target effects of high-concentration this compound.
Caption: Workflow for mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with inconsistent results in MR44397 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the WDR5 ligand, MR44397.
Frequently Asked Questions (FAQs)
General Experimental Issues
Q: We are observing high variability between replicates in our cell-based assays. What are the common causes?
A: High variability between replicates is a frequent challenge in cell-based assays and can stem from several factors.[1][2] Key areas to investigate include:
-
Cell Seeding and Health: Inconsistent cell numbers per well, poor cell viability (<95%), or using cells in a late-log or stationary growth phase can all lead to varied responses.[1] Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[1][2] It is recommended to fill outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental samples.[2]
-
Reagent and Compound Preparation: Inconsistent pipetting, especially of viscous liquids, or precipitation of the test compound (this compound) can lead to significant well-to-well differences.[2] Ensure this compound is fully solubilized and vortexed before each dilution step.
-
Incubation Conditions: Fluctuations in temperature or CO2 levels within the incubator can affect cell metabolism and growth unevenly across different plates or even within the same plate.[1]
Q: Our Western blot results for the target protein are inconsistent across different experiments. What should we check?
A: Western blot variability can be introduced at multiple stages of the protocol.[3][4][5][6][7] Consider these common sources of error:
-
Sample Preparation and Loading: Inaccurate protein quantification leading to uneven loading is a primary cause of inconsistency.[4][7] Always perform a reliable protein assay and normalize loading amounts. Incomplete cell lysis or protein denaturation can also affect results.[4]
-
Antibody Quality and Usage: The quality of the primary antibody is critical.[3][4] Variability between antibody batches can occur, and improper storage can reduce antibody reactivity.[4] Ensure the primary antibody is validated for the intended application and use a consistent dilution and incubation time.
-
Protein Transfer: The efficiency of transferring proteins from the gel to the membrane can vary based on the protein's molecular weight.[7] It's advisable to verify transfer efficiency using a reversible stain like Ponceau S before proceeding with antibody incubation.[6]
-
Detection and Imaging: If using chemiluminescence (ECL), the signal is transient.[7] Capturing images at different times after substrate addition can lead to varied band intensities. Ensure the signal is within the linear range of the detection system to avoid saturation.[6][7]
This compound-Specific Issues
Q: We are not observing a consistent dose-dependent effect of this compound on H3K4 methylation. What could be the issue?
A: A lack of a clear dose-response curve can be due to issues with the compound, the assay system, or the experimental timeline.
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation at higher concentrations is a common issue. Visually inspect your treatment media for any precipitate. It is also crucial to use a high-quality solvent like DMSO for stock solutions and ensure the final DMSO concentration is consistent and low across all treatments.[2]
-
Treatment Duration: The effect of this compound on histone methylation is not instantaneous. It requires time for the inhibition of the WDR5-MLL interaction to translate into a measurable decrease in enzymatic activity and subsequent changes in histone marks. A time-course experiment is recommended to determine the optimal treatment duration.
-
Cellular Context: The efficacy of this compound can be cell-line dependent. Factors such as the expression levels of WDR5 and MLL complex components, as well as cellular permeability to the compound, can influence the observed effect.
Q: The IC50 value for this compound in our in vitro methyltransferase assay varies between runs. Why might this be happening?
A: In vitro assays are sensitive to subtle variations in experimental conditions.[8]
-
Enzyme and Substrate Concentrations: The determined IC50 value is highly dependent on the concentration of ATP (or the methyl donor, S-adenosylmethionine) used in the assay.[8][9] To obtain comparable results, it is critical to use an ATP concentration that is at or near the Michaelis constant (Km) for the enzyme.[8]
-
Enzyme Activity: The purity and activity of the recombinant MLL complex can vary between batches. Autophosphorylation or automethylation of the enzyme at high concentrations can also consume the co-substrate, affecting the reaction kinetics.[8]
-
Assay Readout: Different detection methods (e.g., luminescence, fluorescence, radioactivity) have different sensitivities and susceptibilities to interference.[10][11] For instance, luciferase-based assays that measure ATP consumption can be affected by compounds that directly inhibit luciferase.[10]
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent Cell-Based Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding | Use a multichannel pipette, mix cell suspension between plates, ensure single-cell suspension. |
| Edge effects | Do not use the outer 36 wells of a 96-well plate for samples; fill with sterile buffer instead.[2] | |
| Compound precipitation | Prepare fresh dilutions for each experiment; visually inspect solutions for particulates. | |
| Low signal-to-background ratio | Sub-optimal assay timing | Perform a time-course experiment to determine the peak response time.[1] |
| Insufficient reagent concentration | Titrate key reagents (e.g., detection substrate) to find the optimal concentration.[1] | |
| Unhealthy cells | Ensure cell viability is >95% before seeding and that cells are in the logarithmic growth phase.[1] | |
| Inconsistent dose-response curve | Incorrect compound dilutions | Perform serial dilutions carefully; use calibrated pipettes. |
| Cell confluency too high/low | Optimize cell seeding density to ensure cells are in an optimal state for the assay duration. |
Table 2: Troubleshooting Inconsistent Western Blot Results
| Observed Issue | Potential Cause | Recommended Action |
| Uneven band intensity in loading controls | Inaccurate protein quantification | Use a reliable protein assay (e.g., BCA) and re-quantify all samples. |
| Uneven gel loading | Use high-quality pipette tips; load equal volumes carefully into the center of each well. | |
| No or weak signal for target protein | Inefficient protein transfer | Check transfer with Ponceau S stain. Optimize transfer time and voltage for protein size.[6][7] |
| Inactive primary antibody | Use a fresh aliquot of antibody; verify its functionality with a positive control. | |
| Insufficient exposure | Increase exposure time or use a more sensitive detection substrate. | |
| High background or non-specific bands | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).[5] |
| Primary antibody concentration too high | Reduce the primary antibody concentration and/or incubation time. | |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol outlines a method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000 cells/well) in a white, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% across all wells.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Subtract the background signal (medium-only wells).
-
Normalize the data to the vehicle control (DMSO-treated cells) and plot the results to determine the IC50 value.
-
Protocol 2: Western Blot for Histone H3K4 Trimethylation
This protocol details the detection of H3K4me3 levels following this compound treatment.
-
Sample Preparation:
-
Plate and treat cells with this compound as desired.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Strip the membrane and re-probe for a loading control (e.g., total Histone H3).
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the H3K4me3 signal to the loading control signal.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the WDR5-MLL1 interaction, disrupting the MLL1 complex and reducing H3K4 methylation.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Caption: A general workflow for testing the effects of a small molecule inhibitor like this compound in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. licorbio.com [licorbio.com]
- 4. researchgate.net [researchgate.net]
- 5. How user error can contribute to variablilty in Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Improving the signal-to-noise ratio in MR44397 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MR44397 in binding assays. The information is tailored to improve the signal-to-noise ratio and ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule ligand that has been identified as a binder of the WD40 repeat-containing protein 5 (WDR5). Specifically, the S-enantiomer of a racemic compound was found to have a high affinity for WDR5.[1][2][3]
Q2: Which binding assay is most suitable for studying the this compound-WDR5 interaction?
Fluorescence Polarization (FP) is a commonly used and effective method for characterizing the binding of this compound to WDR5.[1][2] This technique is well-suited for high-throughput screening and detailed binding analysis. Other orthogonal assays that can be used to validate the interaction include Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF).[1][2][3]
Q3: What is the reported binding affinity of this compound for WDR5?
The S-enantiomer of the initial hit, identified as this compound, binds to WDR5 with a dissociation constant (Kd) of 69 nM as determined by Surface Plasmon Resonance (SPR).[1][2][3]
Q4: How does this compound interact with WDR5?
This compound occupies the central pocket of WDR5, a site that is also known to bind to peptides such as the histone H3 tail and the WIN motif of MLL1.[1][2] This was confirmed through co-crystal structures and peptide displacement assays.
Q5: What is the role of the WDR5-MLL1 interaction?
The interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1) is crucial for the histone methyltransferase activity of the MLL1 complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[4][5][6][7] This epigenetic modification plays a significant role in transcriptional regulation. Dysregulation of this interaction is implicated in certain types of leukemia.[4][5][6][7]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can make it difficult to distinguish true binding events from background noise. A reliable assay should have a Z' factor between 0.5 and 1.0.[8]
| Potential Cause | Troubleshooting Steps |
| Low Fluorescence Signal | - Increase Tracer Concentration: Ensure the fluorescently labeled peptide (e.g., FITC-H3 or FITC-WIN) concentration is optimal. However, keep it at or below the Kd of its interaction with WDR5 to avoid saturation.[9] - Check Instrument Settings: Verify that the excitation and emission wavelengths on your plate reader are correctly set for your fluorophore. Optimize the gain setting to maximize the signal without saturating the detector. - Evaluate Fluorophore: Consider using a brighter fluorophore with a higher quantum yield if the signal remains low. |
| High Background Fluorescence | - Buffer Components: Some buffer components, like BSA, can be inherently fluorescent. Test each component individually to identify the source of background fluorescence. Consider using alternatives like bovine gamma globulin (BGG). - Plate Selection: Use black, opaque microplates to minimize background and prevent light scatter.[9] - Contaminated Reagents: Ensure all reagents are of high purity and free from fluorescent contaminants. |
| Small Dynamic Range (ΔmP) | - Suboptimal Protein Concentration: Titrate the WDR5 concentration to find the optimal level that gives the largest change in polarization upon tracer binding. - "Propeller Effect": If the linker attaching the fluorophore to the peptide is too long or flexible, the fluorophore may still rotate freely when bound. Consider using a tracer with a shorter or more rigid linker. |
Issue 2: High Variability Between Replicates
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Calibrate Pipettes: Regularly calibrate and maintain your pipettes to ensure accurate dispensing. - Consistent Technique: Use a consistent pipetting technique, especially for viscous solutions. |
| Incomplete Mixing | - Thorough Mixing: Ensure all solutions are mixed completely before and after dispensing into the plate. |
| Evaporation | - Plate Sealing: Use plate sealers to prevent evaporation, especially during long incubation times. |
Issue 3: Inconsistent IC50 Values in Competition Assays
Variability in the calculated IC50 for this compound can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Concentrations | - Verify Concentrations: Accurately determine the concentrations of WDR5, the fluorescent tracer, and this compound. - Tracer Concentration: The concentration of the fluorescent tracer should ideally be at or below its Kd for WDR5. |
| Assay Not at Equilibrium | - Optimize Incubation Time: Determine the necessary incubation time for the binding reaction to reach equilibrium by taking measurements at multiple time points.[9] |
| Compound-Specific Issues | - Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration-response curves. |
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound and related peptide interactions with WDR5. Note that parameters like Signal-to-Noise Ratio and Z' Factor are highly dependent on specific assay conditions and instrumentation.
| Parameter | Value | Assay Method | Reference |
| This compound Kd | 69 nM | Surface Plasmon Resonance (SPR) | [1][2][3] |
| This compound IC50 | 1.7 µM | Cellular NanoBRET Assay | [3] |
| FITC-H3 (1-15) Kdisp | 1 µM | Fluorescence Polarization (FP) | [1][2] |
| FITC-WIN peptide Kdisp | 4 µM | Fluorescence Polarization (FP) | [1][2] |
| Recommended Z' Factor | 0.5 - 1.0 | General HTS Assays | [8] |
| Recommended S/N Ratio | >10 | General FP Assays | [10][11] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay Protocol
This protocol is a representative method for a competition binding assay to determine the IC50 of this compound for the WDR5-peptide interaction.
Materials:
-
Purified WDR5 protein
-
Fluorescently labeled peptide tracer (e.g., FITC-H3 (1-15) or FITC-WIN peptide)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
DMSO (for compound dilution)
-
Black, opaque 384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer containing a final DMSO concentration of 1%.
-
Dilute WDR5 protein to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Dilute the fluorescently labeled peptide tracer to a 2X working concentration in assay buffer. The final concentration should be at or below its Kd for WDR5.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions to the appropriate wells of the 384-well plate.
-
Add 5 µL of assay buffer with 1% DMSO to the control wells (maximum and minimum signal).
-
-
Add WDR5 and Tracer:
-
To the wells containing this compound and the maximum signal control wells, add 5 µL of the 2X WDR5 solution.
-
To the minimum signal control wells, add 5 µL of assay buffer.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Subtract the average mP of the minimum signal control (tracer only) from all other wells.
-
Normalize the data by setting the average mP of the maximum signal control (WDR5 + tracer) to 100% and the minimum signal control to 0%.
-
Plot the normalized mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for an this compound-WDR5 FP competition assay.
Caption: The WDR5-MLL1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a high-throughput fluorescence polarization assay for STAT5B DNA binding domain-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling MR44397
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing the WDR5 inhibitor, MR44397, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the WD40-repeat domain 5 (WDR5) protein. Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between WDR5 and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4] WDR5 is a critical scaffolding protein that brings MLL to chromatin, a necessary step for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By binding to the "WIN site" on WDR5, this compound prevents the recruitment of MLL, thereby inhibiting H3K4 methylation and the expression of downstream target genes implicated in certain cancers.[2][3]
Q2: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable.[5][6] It is crucial to keep the compound in a tightly sealed vial to prevent moisture absorption.
Q3: What is the best way to prepare and store stock solutions of this compound?
This compound is soluble in DMSO. To prepare a stock solution, it is recommended to dissolve the compound in 100% DMSO.[5][6] For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[5][6]
Q4: I'm observing precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to warm to room temperature and vortex gently to ensure the compound is fully dissolved. If precipitation persists, sonicating the solution for a short period may help. To avoid this issue, consider preparing a slightly lower concentration stock solution.
Q5: What is the recommended final concentration of DMSO in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[5] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue: Inconsistent or no observable effect of this compound in my cellular assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. If there is any doubt about the stability of the stock solution, prepare a fresh one from the solid compound.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting Step: Verify the calculations for your serial dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: The cellular context is crucial for the activity of WDR5 inhibitors. Confirm that your cell line is dependent on the WDR5-MLL interaction for proliferation or the phenotype you are measuring.
-
-
Possible Cause 4: Assay Interference.
-
Troubleshooting Step: Some assay formats (e.g., fluorescence-based) can be subject to interference from small molecules. Include appropriate controls to rule out assay artifacts.
-
Issue: High background signal or off-target effects observed.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting Step: Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations are more likely to cause off-target effects.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final DMSO concentration is below 0.5% and that a vehicle control is included in your experimental design.
-
-
Possible Cause 3: Compound Aggregation.
-
Troubleshooting Step: At high concentrations, small molecules can form aggregates that lead to non-specific activity. If you suspect aggregation, you can include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer as a control to see if it reduces the observed effect.
-
Data Summary
| Parameter | Recommendation | Source |
| Solid Storage | -20°C for up to 3 years; 4°C for up to 2 years | [5][6] |
| Stock Solution Solvent | DMSO | [5][6] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (aliquoted) | [5][6] |
| Final DMSO Concentration | < 0.5% in cell culture | [5] |
Experimental Protocols
Protocol: NanoBRET™ Assay for WDR5 Target Engagement in Live Cells
This protocol is adapted from established NanoBRET™ assays and can be used to quantify the engagement of this compound with WDR5 in live cells.[7]
Objective: To determine the intracellular potency of this compound by measuring its ability to compete with a fluorescent tracer for binding to a NanoLuc®-WDR5 fusion protein.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T or U2OS cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for N-terminally NanoLuc®-tagged WDR5 and C-terminally HaloTag®-tagged histone H3.3. Optimize the ratio of donor (NL-WDR5) to acceptor (HT-H3.3) plasmids for the best NanoBRET signal.
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Add the compound dilutions to the cells and incubate for the desired time (e.g., 4 hours).
-
-
NanoBRET™ Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand (the fluorescent tracer) to the cells.
-
Incubate according to the manufacturer's instructions.
-
Measure the donor emission (460 nm) and the acceptor emission (618 nm) using a plate reader equipped for luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: WDR5-MLL Signaling Pathway and Inhibition by this compound.
Caption: NanoBRET™ Experimental Workflow for this compound.
References
- 1. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. manuals.plus [manuals.plus]
- 7. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
Cell line-specific responses to MR44397 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cell line-specific responses observed with MR44397 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, which is frequently mutated and hyperactivated in various cancers. By inhibiting PI3K, this compound blocks the downstream activation of key signaling nodes like Akt and mTOR, leading to reduced cell proliferation, survival, and growth.
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The sensitivity of a cell line to this compound is multifactorial and often depends on the underlying genetic makeup of the cells. Key factors include:
-
Activation of the PI3K pathway: Cell lines with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN are often highly dependent on the PI3K pathway for survival and are thus more sensitive to this compound.
-
Compensatory Signaling Pathways: Some cell lines can bypass the PI3K pathway blockade by upregulating parallel signaling cascades, such as the MAPK/ERK pathway. This is common in cell lines with mutations in genes like KRAS or BRAF, leading to resistance.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
Q3: What are the expected phenotypic outcomes of this compound treatment in sensitive vs. resistant cell lines?
In sensitive cell lines, treatment with this compound is expected to induce a significant decrease in cell viability and proliferation, often accompanied by the induction of apoptosis (programmed cell death) or cell cycle arrest at the G1 phase. In resistant cell lines, these effects will be minimal, with little to no change in proliferation or cell survival at comparable concentrations of the compound.
Q4: How can I determine the IC50 value of this compound in my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability or proliferation assay, such as the MTT, MTS, or CellTiter-Glo® assay. This involves treating cells with a range of this compound concentrations for a specified period (e.g., 72 hours) and then measuring the relative number of viable cells compared to a vehicle-treated control. The IC50 is the concentration of this compound that reduces cell viability by 50%.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in phosphorylated Akt (p-Akt) levels in my sensitive cell line after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Ensure you are using a concentration of this compound that is at or above the IC50 for your cell line. |
| Incorrect Treatment Duration | The inhibition of p-Akt is often a rapid event. Try a shorter treatment time (e.g., 1-4 hours) for pathway analysis. |
| Poor Antibody Quality | Use a validated antibody specific for the phosphorylated form of Akt (e.g., p-Akt Ser473 or Thr308). Include positive and negative controls. |
| Lysate Preparation Issues | Prepare cell lysates in the presence of phosphatase and protease inhibitors to prevent dephosphorylation and degradation of proteins. |
Issue 2: My resistant cell line shows a slight decrease in p-Akt but no change in cell viability.
| Possible Cause | Suggested Solution |
| Compensatory Signaling | The cell line may be activating a parallel survival pathway (e.g., MAPK/ERK). Probe for phosphorylated ERK (p-ERK) levels by Western blot. |
| Cytostatic vs. Cytotoxic Effect | The primary effect of this compound in this cell line may be cell cycle arrest rather than cell death. Perform a cell cycle analysis by flow cytometry. |
| Long-term Adaptation | Cells may adapt to the inhibitor over time. Consider shorter-term viability assays or combination therapies. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) |
| Cell Line A | Breast Cancer | PIK3CA (E545K) | 50 |
| Cell Line B | Glioblastoma | PTEN null | 250 |
| Cell Line C | Lung Cancer | KRAS (G12D) | > 10,000 |
Table 2: Apoptosis and Cell Cycle Effects of this compound (at 5x IC50 for 48h)
| Cell Line | % Annexin V Positive Cells (Apoptosis) | % Cells in G1 Phase (Cell Cycle Arrest) |
| Cell Line A | 45% | 70% |
| Cell Line B | 15% | 75% |
| Cell Line C | < 5% | 40% (no significant change) |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for assessing cell line responses to this compound.
Caption: Troubleshooting decision tree for unexpected Western blot results.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the IC50 of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blotting for PI3K Pathway Proteins
-
Objective: To assess the inhibition of PI3K pathway signaling.
-
Methodology:
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for 1-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Technical Support Center: Addressing MR44397 Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with the small molecule MR44397 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my aqueous buffer?
A1: this compound is a small molecule ligand that has been identified as a binder to WD40 repeat (WDR) domains, which are involved in various protein-protein interactions.[1] Like many small-molecule inhibitors, this compound is a lipophilic compound, which can lead to low solubility in aqueous solutions.[2] Precipitation is a common issue for such hydrophobic molecules when their concentration exceeds their solubility limit in a given buffer.[3][4] This can be triggered by several factors, including the buffer's pH, ionic strength, temperature, and the method used for dilution from a stock solution.[2]
Q2: I observed precipitation immediately after adding my this compound stock solution to the buffer. What is the likely cause?
A2: Immediate precipitation upon dilution is often due to localized high concentrations of the compound that exceed its aqueous solubility limit. This can happen if the stock solution, typically in an organic solvent like DMSO, is added too quickly or without adequate mixing.[2][5] This phenomenon is a common challenge when transitioning a hydrophobic compound from a high-solubility organic solvent to a low-solubility aqueous environment.
Q3: My this compound solution was initially clear but precipitated over time. What could be the reason?
A3: Delayed precipitation can be caused by several factors. Changes in temperature, such as moving a solution from room temperature to 4°C for storage, can decrease the solubility of the compound.[2] Additionally, interactions with components of the buffer or instability of the compound in the aqueous environment over time could lead to precipitation. It is also possible that the initial solution was supersaturated, a metastable state where the concentration is temporarily above the solubility limit, which eventually resolves through precipitation.[6]
Q4: Can the final concentration of the organic solvent from my stock solution affect this compound solubility?
A4: Yes. While a high concentration of organic solvent is used for the stock solution, a small, controlled percentage (typically 0.1% to 1%) in the final aqueous buffer can help maintain the solubility of hydrophobic compounds like this compound.[2] However, excessively low or high concentrations of the organic solvent in the final buffer can be problematic. Too little may not be sufficient to aid solubility, while too much can be detrimental to many biological assays.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting guide to identify and resolve the issue.
Issue 1: Immediate Precipitation Upon Dilution
-
Problem: this compound precipitates instantly when the stock solution is added to the aqueous buffer.
-
Troubleshooting Steps:
-
Optimize Dilution Technique: Instead of adding the stock solution directly in one go, add it dropwise to the vortexing buffer. This ensures rapid and uniform mixing, preventing localized high concentrations.[2]
-
Verify Stock Solution Integrity: Ensure that your this compound is fully dissolved in the 100% DMSO (or other organic solvent) stock solution. If necessary, gentle warming of the stock solution might aid complete dissolution.
-
Pre-warm the Aqueous Buffer: If you are diluting into a buffer that is at a lower temperature than your stock solution, consider pre-warming the buffer to room temperature.
-
Issue 2: Precipitation Over Time or at Higher Concentrations
-
Problem: The this compound solution is initially clear but becomes cloudy or shows visible precipitate after some time or when trying to achieve a higher final concentration.
-
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. Experiment with adjusting the pH of your buffer to see if it improves the solubility of this compound.
-
Inclusion of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or glycerol, can increase the solubility of hydrophobic compounds.[2]
-
Use of Detergents: Non-ionic or zwitterionic detergents can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[2]
-
-
Control Temperature: Prepare and use the this compound solutions at a consistent temperature. If storage at a lower temperature is necessary, be aware that this may reduce solubility.[2]
-
Fresh Preparations: Prepare working dilutions of this compound fresh for each experiment and avoid long-term storage of diluted aqueous solutions.[5]
-
Graphical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes common strategies to enhance the solubility of poorly water-soluble small molecules like this compound in aqueous buffers. Researchers should empirically determine the optimal conditions for their specific experimental setup.
| Strategy | Agent | Typical Concentration Range | Mechanism of Action | Potential Considerations |
| Co-solvents | Ethanol, Glycerol | 1-5% (v/v) | Increases the polarity of the solvent mixture, enhancing the solubility of hydrophobic compounds.[2] | High concentrations can be detrimental to protein stability and biological assays. |
| Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2] | Can interfere with certain assays, such as those involving protein-protein interactions or membrane proteins. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1-10 mM | Form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility.[2] | May alter the effective concentration of the compound available for binding to its target. |
| pH Adjustment | Buffers (e.g., Tris, HEPES) | pH 6.0 - 8.0 | For ionizable compounds, adjusting the pH away from the isoelectric point can increase solubility. | The chosen pH must be compatible with the stability and activity of the biological target. |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol provides a general method to determine the maximum soluble concentration of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your target aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or a method for visual inspection against a dark background
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM or 50 mM). Ensure the compound is completely dissolved.
-
Set up Serial Dilutions:
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your aqueous buffer (e.g., 1 mL).
-
Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Crucially, add the DMSO stock dropwise while gently vortexing or swirling the buffer to ensure rapid and even dispersion. [5]
-
Include a control tube containing the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
-
-
Equilibration and Observation:
-
Incubate the prepared solutions under your intended experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1 hour).
-
Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.
-
For a more quantitative measure, you can measure the light scattering at a wavelength outside the absorbance range of this compound (e.g., 600 nm) using a spectrophotometer. An increase in scattering indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under those specific conditions.
Experimental Workflow Diagram
Caption: Workflow for determining this compound solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MR44397 In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers utilizing MR44397 in in vivo experiments. Given that publicly available in vivo dosing data for this compound is limited, this guide offers a framework based on general protocols for novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: As there is no established in vivo dosage for this compound, a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, is essential. It is recommended to start with a low dose, for instance, 1-5 mg/kg, and escalate in different cohorts of animals. The starting dose can be informed by in vitro potency (KD value of 69 nM) and any preliminary toxicity data.
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation for this compound will depend on its physicochemical properties, which should be determined experimentally. Many small molecule inhibitors have low aqueous solubility and may require a vehicle for administration.[1] Common vehicles include:
-
A solution in DMSO diluted with saline.
-
A mixture of PEG300 and saline.
-
For oral gavage, a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[2]
It is crucial to test the stability and solubility of this compound in the chosen vehicle before starting in vivo experiments. A vehicle control group should always be included in the study.
Q3: What is the mechanism of action of this compound?
A3: this compound is the S-enantiomer of MR43378 and acts as a ligand for WD40 repeat-containing proteins, specifically targeting the interaction between WDR5 and Mixed Lineage Leukemia (MLL)/SET1 family proteins.[3] By disrupting this interaction, it is expected to inhibit the methyltransferase activity of MLL1 and SETd1A complexes.
Q4: What are the potential toxicities associated with this compound?
A4: The toxicological profile of this compound has not been publicly documented. Potential toxicities should be assessed during an MTD study by monitoring:
-
Body weight: A significant drop in body weight (e.g., >15-20%) is a common sign of toxicity.[1]
-
Clinical signs: Observe for any changes in behavior, appearance, or activity levels.
-
Organ-specific toxicity: At the end of the study, major organs should be collected for histopathological analysis.
Q5: What animal models are suitable for evaluating the efficacy of this compound?
A5: The choice of animal model is critical for evaluating a novel inhibitor.[1] For this compound, which targets a fundamental cellular process, several models could be appropriate:
-
Xenograft Models: Implanting human cancer cell lines (e.g., those with known MLL rearrangements) into immunocompromised mice.[1]
-
Patient-Derived Xenograft (PDX) Models: These models better represent the heterogeneity of human tumors.[1]
-
Syngeneic Models: To study the interplay between this compound and the immune system, tumor cells from the same genetic background as an immunocompetent mouse strain can be used.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Poor in vivo efficacy despite good in vitro potency. | Poor bioavailability, rapid metabolism, or inadequate dosing. | Conduct pharmacokinetic (PK) studies to determine the compound's half-life, clearance, and distribution. Optimize the dosing regimen (e.g., increase frequency or dose) based on PK data. |
| Significant weight loss or other signs of toxicity in treated animals. | The dose is above the maximum tolerated dose (MTD). | Reduce the dose or consider an alternative dosing schedule (e.g., intermittent dosing). Ensure the vehicle is not causing toxicity. |
| Precipitation of the compound upon injection. | Low solubility of the compound in the chosen vehicle at the desired concentration. | Try alternative vehicle formulations. Perform solubility tests at the intended concentration and storage conditions before administration. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Variability in tumor implantation, animal health, or inconsistent dosing. | Ensure consistent tumor cell implantation technique and that all animals are healthy at the start of the study. Standardize the dosing procedure to minimize variability. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1]
Materials:
-
This compound
-
Appropriate vehicle
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)[1]
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the study.[1]
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and include at least 3-4 escalating dose levels in different cohorts.
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection or oral gavage) daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).[1]
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.[1]
Materials:
-
This compound
-
Appropriate vehicle
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to be sensitive to MLL1 inhibition
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[2]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.[2]
-
Treatment Administration: Administer this compound at doses at or below the determined MTD according to the planned schedule (e.g., once daily).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[2]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period. Collect tumors for pharmacodynamic (PD) marker analysis.
Data Presentation
Table 1: Example MTD Study Data Summary
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle | +5% | 0/5 | None |
| 1 | +4% | 0/5 | None |
| 5 | +2% | 0/5 | None |
| 10 | -8% | 0/5 | Mild lethargy |
| 20 | -22% | 1/5 | Significant lethargy, ruffled fur |
Table 2: Example Xenograft Efficacy Data Summary
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1500 ± 250 | 0 | +8% |
| This compound (5 mg/kg) | 800 ± 150 | 47 | +5% |
| This compound (10 mg/kg) | 450 ± 100 | 70 | -2% |
Visualizations
Caption: this compound inhibits the MLL1/SET1 complex by disrupting the WDR5-MLL1 interaction.
Caption: A general workflow for in vivo evaluation of a novel small molecule inhibitor.
References
Validation & Comparative
Validating MR44397 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MR44397, a potent S-enantiomer ligand for WD40 repeat (WDR) domain proteins, specifically targeting WDR5.[1] The following sections present quantitative data, detailed experimental protocols, and visual workflows to objectively assess this compound's performance against alternative approaches.
Comparative Analysis of Cellular Target Engagement
To confirm that this compound effectively enters cells and binds to its intended target, WDR5, several biophysical and cellular assays have been employed. The data below summarizes the key findings and compares the performance of this compound with the established chemical probe, OICR-9429.
| Assay | Test Article | Cell Line | Metric | Value | Reference |
| NanoBRET Tracer Competition | This compound | HEK293T | IC50 | 1.7 µM | [1] |
| NanoBRET Tracer Competition | OICR-9429 | HEK293T | IC50 | Not explicitly stated, but shown to be more potent than this compound | [1][2] |
| Cellular Thermal Shift Assay (CETSA) | This compound | HEK293T | Stabilization | Observed at 50 µM | [2] |
| Cellular Thermal Shift Assay (CETSA) | OICR-9429 | HEK293T | Stabilization | Observed at 20 µM | [2] |
| NanoBRET Protein-Protein Interaction | This compound | HEK293T | Disruption of WDR5-Histone H3 interaction | No decrease in NanoBRET ratio | [2] |
| NanoBRET Protein-Protein Interaction | OICR-9429 | HEK293T | Disruption of WDR5-Histone H3 interaction | Dose-dependent decrease in NanoBRET ratio | [2] |
Key Experimental Methodologies
Detailed protocols for the primary assays used to validate this compound's cellular target engagement are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Cell Culture and Transfection: HEK293T cells are transfected with a construct expressing N-terminally HiBiT-tagged WDR5.
-
Compound Incubation: Transfected cells are incubated with the test compound (e.g., 50 µM this compound or 20 µM OICR-9429) for 1 hour.[2]
-
Thermal Challenge: The cells are subjected to a temperature gradient for 3 minutes to induce protein denaturation.[2]
-
Cell Lysis and Detection: Following the heat challenge, cells are lysed, and LgBiT is added. The NanoLuc bioluminescence signal is measured, with a higher signal indicating greater stabilization of the HiBiT-tagged WDR5.[2]
NanoBRET Target Engagement (Tracer Competition) Assay
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuciferase (NL)-tagged target protein within living cells.
-
Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding N-terminally NL-tagged WDR5 and cultured for 24 hours.[2]
-
Compound and Tracer Incubation: The transfected cells are incubated with a fluorescent tracer (1 µM) and varying concentrations of the test compound (this compound or OICR-9429) for 2 hours.[2]
-
BRET Measurement: The NanoBRET ratio is determined by measuring the light emission at wavelengths corresponding to the donor (NanoLuciferase) and the acceptor (fluorescent tracer). A decrease in the BRET ratio indicates displacement of the tracer by the test compound.[2]
NanoBRET Protein-Protein Interaction Assay
This assay evaluates the effect of a compound on the interaction between two proteins of interest.
-
Cell Culture and Co-transfection: HEK293T cells are co-transfected with plasmids encoding C-terminally NanoLuc (NL)-tagged WDR5 and C-terminally HaloTag (HT)-tagged histone H3 and cultured for 24 hours.[2]
-
Compound Incubation: The co-transfected cells are incubated with various concentrations of the test compound for 4 hours.[2]
-
BRET Measurement: The NanoBRET ratio is measured. A decrease in the ratio suggests that the compound disrupts the interaction between WDR5 and histone H3.[2]
Visualizing Cellular Target Engagement Workflows
The following diagrams illustrate the key experimental workflows for validating this compound target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: NanoBRET Tracer Competition Assay Workflow.
Caption: WDR5 Signaling Pathway and Points of Inhibition.
References
A Head-to-Head Comparison of WDR5 Inhibitors: MR44397 vs. OICR-9429
In the landscape of epigenetic drug discovery, the WD40-repeat-containing protein 5 (WDR5) has emerged as a critical target, particularly in the context of cancers driven by aberrant histone methylation. WDR5 acts as a scaffold protein, essential for the assembly and enzymatic activity of the mixed-lineage leukemia (MLL) methyltransferase complex, which plays a pivotal role in regulating gene expression. The disruption of the WDR5-MLL interaction has become a promising therapeutic strategy. This guide provides a comparative analysis of two key small molecule inhibitors targeting this interaction: MR44397 and OICR-9429.
Mechanism of Action and Signaling Pathway
Both this compound and OICR-9429 are designed to inhibit the proliferation of cancer cells by disrupting the protein-protein interaction (PPI) between WDR5 and the MLL1 protein. This interaction is crucial for the MLL1 complex to catalyze the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By binding to a pocket on WDR5 that is critical for MLL1 engagement, these inhibitors effectively block the formation of the functional MLL1 complex. This leads to a downstream reduction in H3K4me3 levels at the promoters of key oncogenes, resulting in their transcriptional repression and subsequent inhibition of cancer cell growth and survival.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and OICR-9429, providing a basis for comparing their biochemical and cellular efficacy.
Table 1: Biochemical and Cellular Efficacy of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Surface Plasmon Resonance (SPR) | WDR5 | Kd | 69 nM | [1] |
| Fluorescence Polarization | Histone H3 Peptide | Kdisp | 1 µM | [1] |
| Fluorescence Polarization | WIN Peptide | Kdisp | 4 µM | [1] |
| NanoBRET Cellular Target Engagement | HEK293T cells | IC50 | 1.7 µM | [1] |
Table 2: Biochemical and Cellular Efficacy of OICR-9429
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biacore | WDR5 | Kd | 24 nM | [2][3] |
| Isothermal Titration Calorimetry (ITC) | WDR5 | Kd | 52 nM | [2][3] |
| Surface Plasmon Resonance (SPR) | WDR5 | Kd | 93 nM | [4] |
| Fluorescence Polarization | MLL Peptide | Kdisp | 64 nM | [4] |
| Cell Viability Assay (MTT) | T24 (Bladder Cancer) | IC50 | 67.74 µM | [5] |
| Cell Viability Assay (MTT) | UM-UC-3 (Bladder Cancer) | IC50 | 70.41 µM | [5] |
| Cell Viability Assay (MTT) | DU145 (Prostate Cancer) | IC50 | ~75 µM | [6] |
| Cell Viability Assay (MTT) | PC-3 (Prostate Cancer) | IC50 | ~100 µM | [6] |
| Cell Viability Assay (CellTiter-Glo) | Primary Human AML cells | - | Significant decrease in viability at 5 µM | [4] |
Note: A direct comparison of IC50 values should be made with caution due to variations in cell lines and assay conditions. One study noted that OICR-9429 is approximately 20 times more potent than this compound in a tracer-based NanoBRET assay.[1]
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (Kd) of the inhibitor to the target protein.
-
General Protocol:
-
Immobilize recombinant WDR5 protein on a sensor chip.
-
Flow a series of concentrations of the inhibitor (this compound or OICR-9429) over the chip surface.
-
Measure the change in resonance units over time to determine the on-rate (ka) and off-rate (kd).
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
Fluorescence Polarization (FP) Assay
-
Objective: To measure the displacement of a fluorescently labeled peptide from WDR5 by the inhibitor.
-
General Protocol:
-
Incubate recombinant WDR5 with a fluorescently labeled peptide (e.g., Histone H3, WIN, or MLL peptide).
-
Add increasing concentrations of the inhibitor.
-
Measure the change in fluorescence polarization. Displacement of the fluorescent peptide by the inhibitor results in a decrease in polarization.
-
Calculate the displacement constant (Kdisp) from the dose-response curve.
-
NanoBRET™ Cellular Target Engagement Assay
-
Objective: To quantify the binding of an inhibitor to its target protein within living cells.
-
General Protocol for this compound: [1]
-
HEK293T cells were transfected with a plasmid encoding for WDR5 fused to NanoLuc® luciferase (the energy donor).
-
A cell-permeable fluorescent tracer that binds to WDR5 is added to the cells.
-
Increasing concentrations of the unlabeled competitor compound (this compound or OICR-9429) are added.
-
The BRET signal is measured, which is the ratio of the tracer's emission to the NanoLuc® emission. Competition by the inhibitor results in a decrease in the BRET signal.
-
The IC50 value is determined from the resulting dose-response curve.
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo)
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
General Protocol for OICR-9429: [4][5][6]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of OICR-9429.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo).
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value from the dose-response curve.
-
Summary and Conclusion
Both this compound and OICR-9429 are potent inhibitors of the WDR5-MLL interaction, operating through a well-defined mechanism of action. Based on the available biochemical data, OICR-9429 demonstrates a higher binding affinity to WDR5 (lower Kd values) and greater potency in displacing the MLL peptide compared to the peptide displacement values reported for this compound.
Cellularly, OICR-9429 has been more extensively characterized across a range of cancer cell lines, showing efficacy in the micromolar range. While a direct comparison is limited by the available data, the NanoBRET assay suggests that OICR-9429 is significantly more potent than this compound in a cellular context.
For researchers selecting a chemical probe or a starting point for drug development, OICR-9429 is a well-established and potent WDR5 inhibitor with a substantial body of supporting data. This compound represents a newer, also potent, WDR5 ligand that may serve as a valuable tool for further investigation and as a scaffold for the development of novel inhibitors. The choice between these compounds will depend on the specific experimental context, including the cell types being studied and the desired potency. Further head-to-head studies in various cancer cell lines are warranted to provide a more definitive comparison of their therapeutic potential.
References
Orthogonal Assays Confirming MR44397 Binding to WDR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal biophysical and cellular assays used to validate the binding of the small molecule MR44397 to WD40 repeat-containing protein 5 (WDR5). WDR5 is a critical scaffold protein involved in the assembly of multiple protein complexes, including the MLL/SET histone methyltransferases and the MYC transcription factor complex, making it an attractive therapeutic target in oncology.[1][2] The data presented here, supported by detailed experimental protocols, will aid researchers in selecting the appropriate assays to confirm target engagement and characterize the binding of their own WDR5-targeting compounds.
Data Presentation: Quantitative Comparison of this compound Binding to WDR5
The following table summarizes the quantitative data obtained from various orthogonal assays, demonstrating the binding affinity and cellular engagement of this compound with WDR5. For comparison, data for OICR-9429, a well-characterized WDR5 inhibitor, is also included where available.
| Assay Type | Parameter | This compound | OICR-9429 | Reference |
| Biophysical Assays | ||||
| Surface Plasmon Resonance (SPR) | K D | 69 nM | 24 nM, 51 nM, 93 ± 28 nM | [3][4],[5][6][7][8] |
| Bio-Layer Interferometry (BLI) | - | Binding Confirmed | - | [4] |
| Differential Scanning Fluorimetry (DSF) | ΔT m | Concentration-dependent stabilization | - | [3][4] |
| Fluorescence Polarization (FP) | K disp (FITC-H3 (1-15)) | 1 µM | - | [3][4] |
| K disp (FITC-WIN peptide) | 4 µM | 64 ± 4 nM | [3][4],[5] | |
| Cellular Assays | ||||
| Cellular Thermal Shift Assay (CETSA) | Stabilization | Confirmed at 50 µM | Confirmed at 20 µM | [9] |
| NanoBRET (Tracer Competition) | Competition | Dose-dependent | Dose-dependent | [9] |
| NanoBRET (PPI with Histone H3) | Disruption | No decrease in NanoBRET ratio | Decrease in NanoBRET ratio | [9] |
Experimental Workflows and Signaling Pathways
To visually represent the experimental and biological context of this compound-WDR5 binding, the following diagrams have been generated using Graphviz.
References
- 1. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
- 2. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 3. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 6. Differential scanning fluorimetry (DSF) [bio-protocol.org]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. path.ox.ac.uk [path.ox.ac.uk]
Assessing the Selectivity Profile of MR44397: A Comparative Guide for WDR5 Inhibitors
For researchers, scientists, and drug development professionals, the meticulous evaluation of a compound's selectivity is a cornerstone of preclinical development. This guide provides a comprehensive assessment of the selectivity profile of MR44397, a potent ligand for the WD40 repeat (WDR) domain 5 (WDR5), benchmarked against other notable WDR5 inhibitors. The data presented herein, including binding affinities and off-target screening results, are supported by detailed experimental methodologies to ensure reproducibility and facilitate informed decision-making in drug discovery programs.
This compound has been identified as the S-enantiomer of the racemic compound MR43378 and demonstrates high-affinity binding to WDR5, a key scaffolding protein implicated in various cancers through its interaction with histone methyltransferases like MLL1 and the oncoprotein MYC. Understanding the selectivity of this compound is paramount for predicting its therapeutic window and potential off-target liabilities.
Comparative Selectivity of WDR5 Inhibitors
The selectivity of a chemical probe or drug candidate is a critical determinant of its clinical potential. A highly selective compound minimizes the risk of adverse effects stemming from interactions with unintended biological targets. The following table summarizes the binding affinities and selectivity data for this compound and a panel of well-characterized WDR5 inhibitors.
| Compound | Target | Binding Affinity (K D , K i , or IC 50 ) | Selectivity Profile |
| This compound | WDR5 | K D : 69 nM (SPR) | While a detailed selectivity panel is not publicly available, it did not displace the RBBP5 peptide from WDR5, suggesting specificity for the central pocket. |
| OICR-9429 | WDR5 | K D : 93 nM (ITC), K disp : 64 nM | Highly selective; no significant binding against 22 human methyltransferases, 9 other reader domains, and a panel of over 250 kinases, GPCRs, ion channels, and transporters.[1] |
| MM-589 | WDR5 | IC 50 : 0.9 nM, K i : < 1 nM | Selective for MLL1-WDR5 interaction over other SET1 family members (MLL2, MLL3, MLL4, SET1a, SET1b).[2] |
| WDR5-0103 | WDR5 | K d : 450 nM (ITC) | >100-fold selectivity for WDR5 over a panel of seven other methyltransferases, including SETD7.[3][4] |
| Compound C6 | WDR5 | K d : 0.1 nM | Over 250 times more effective at inhibiting MLL1 than other MLL/SET family members.[5] |
Experimental Protocols
The data presented in this guide were generated using a variety of robust biophysical and biochemical assays. The methodologies for these key experiments are detailed below.
Surface Plasmon Resonance (SPR): SPR assays are employed to measure the binding kinetics and affinity of small molecules to a target protein immobilized on a sensor chip. Changes in the refractive index at the sensor surface are monitored in real-time as the small molecule flows over, allowing for the determination of association (k on ) and dissociation (k off ) rates, from which the equilibrium dissociation constant (K D ) is calculated. This technique was used to determine the K D of this compound for WDR5.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (K d ), enthalpy (ΔH), and entropy (ΔS). ITC was utilized to determine the binding affinity of OICR-9429 and WDR5-0103 to WDR5.[3][6]
Fluorescence Polarization (FP): FP assays are used to measure the displacement of a fluorescently labeled peptide probe from its protein target by a test compound. The change in the polarization of the emitted light upon displacement of the probe is proportional to the amount of unbound probe, allowing for the calculation of the inhibitor's displacement constant (K disp ) or IC 50 value.
Cellular Thermal Shift Assay (CETSA): CETSA is a method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.
WDR5 Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's activity and the general workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing kinase inhibitor selectivity.
Conclusion
This compound is a potent WDR5 ligand with nanomolar affinity. While its detailed selectivity profile against a broad panel of off-targets is not yet publicly available, initial data suggests specificity for the WDR5 central pocket. In comparison, other WDR5 inhibitors like OICR-9429 have been extensively profiled and demonstrate high selectivity. The comprehensive assessment of selectivity, utilizing the experimental protocols outlined in this guide, is a critical step in the continued development of this compound and other WDR5-targeted therapies. Future studies should aim to generate a broad selectivity panel for this compound to fully delineate its off-target interaction profile and further validate its potential as a selective chemical probe and therapeutic lead.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy WDR5-0103 (EVT-285281) | 890190-22-4 [evitachem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
Cross-Validation of MR44397 Activity in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the WD40-repeat protein 5 (WDR5) inhibitor, MR44397, and places its activity in the context of other well-characterized WDR5 inhibitors. While direct cross-validation of this compound across a wide range of cancer models is not yet publicly available, this document summarizes its known biochemical and cellular activity and compares it with alternative compounds that have been more extensively profiled.
Introduction to WDR5 Inhibition in Oncology
WD40-repeat protein 5 (WDR5) is a critical scaffolding protein that plays a central role in gene regulation. It is a core component of several protein complexes, most notably the COMPASS (Complex of Proteins Associated with Set1) family of histone H3 lysine (B10760008) 4 (H3K4) methyltransferases. By interacting with key oncogenic proteins such as MLL1 (Mixed-Lineage Leukemia 1) and c-Myc, WDR5 is implicated in the initiation and progression of a variety of cancers, including leukemia, glioblastoma, breast cancer, and prostate cancer.[1][2] Consequently, the development of small molecule inhibitors targeting WDR5 has emerged as a promising therapeutic strategy in oncology.
This compound: A Potent WDR5 Ligand
This compound is the S-enantiomer of the racemic compound MR43378 and has been identified as a potent ligand for WDR5.[3] Biochemical and structural studies have confirmed its direct interaction with the WDR5 protein.
Key Characteristics of this compound:
-
Binding Affinity: this compound exhibits a high binding affinity for WDR5 with a dissociation constant (KD) of 69 nM.[3]
-
Target Engagement: Cellular Thermal Shift Assays (CETSA) in HEK293T cells have demonstrated that this compound effectively engages and stabilizes WDR5 within a cellular environment.[4]
-
Mechanism of Action: Co-crystal structures reveal that this compound binds to the central "WIN" site of WDR5, a key interaction hub for proteins like MLL1 and histone H3.[3][5] Fluorescence polarization assays have confirmed that this compound displaces histone H3 and WIN peptides from this pocket.[5]
While these findings establish this compound as a potent and cell-permeable WDR5 inhibitor, comprehensive data on its anti-proliferative activity across diverse cancer cell lines and in vivo models is not yet available in the public domain.
Comparative Analysis with Other WDR5 Inhibitors
To provide a framework for the potential cross-validation of this compound, this section details the activity of two other well-studied WDR5 inhibitors, OICR-9429 and C16, across various cancer models.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of OICR-9429 and C16 in different cancer contexts. This data serves as a benchmark for the anticipated performance of potent WDR5 inhibitors like this compound.
Table 1: In Vitro Activity of WDR5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Reported IC50/GI50 | Citation(s) |
| OICR-9429 | Bladder Cancer | T24, UM-UC-3 | ~68-70 µM | [2] |
| Glioblastoma | Patient-Derived CSCs | >10 µM | [6] | |
| Colon Cancer | SW620, T84 | Toxic at high concentrations | [7] | |
| Ovarian Cancer | Patient-Derived Xenografts | 3 mg/kg (in vivo) | [5] | |
| C16 | MLL-rearranged Leukemia | MV4;11 | Potent antiproliferative activity | [1] |
| Glioblastoma | Patient-Derived CSCs | 0.4 - 6.6 µM | [6] | |
| Rhabdoid Tumors | G401, KYM-1 | ~0.5 µM | [8] |
Table 2: In Vivo Activity of WDR5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Citation(s) |
| OICR-9429 | Bladder Cancer (T24 xenograft) | 30 or 60 mg/kg, i.p. | Suppressed tumor growth | [2] |
| Ovarian Cancer (PDX) | 3 mg/kg, i.p. | Enhanced sensitivity to chemotherapy | [5] | |
| C16 | Glioblastoma (Flank tumor) | 10 mg/kg, i.p. | Reduced tumor growth | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving WDR5 and a general workflow for evaluating WDR5 inhibitors.
Caption: WDR5 acts as a key scaffold in methyltransferase complexes and interacts with oncoproteins like c-Myc.
References
- 1. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 2. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disruption of the WDR5-MLL Interaction: A Comparative Guide to MR44397
For Researchers, Scientists, and Drug Development Professionals
The interaction between WD40-repeat protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) is a critical dependency in certain cancers, particularly in acute myeloid leukemia (AML) with MLL gene rearrangements. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of MR44397, a recently identified WDR5 ligand, alongside other established inhibitors, offering a framework for validating its potential to disrupt the WDR5-MLL complex.
Performance Comparison of WDR5-MLL Interaction Inhibitors
The following tables summarize the available quantitative data for this compound and key comparative compounds that target the WDR5-MLL interaction. This data facilitates an objective assessment of their biochemical and cellular performance.
Table 1: Biochemical Potency of WDR5-MLL Interaction Inhibitors
| Compound | Target Binding Affinity (KD) | Peptide Displacement (Kdisp/IC50) | MLL HMT Activity Inhibition (IC50) |
| This compound | 69 nM (SPR)[1] | 1 µM (FITC-H3); 4 µM (FITC-MLL-WIN)[2] | Data not available |
| OICR-9429 | 93 ± 28 nM (Unknown method)[3], 24 nM (Biacore), 52 nM (ITC)[4] | 64 ± 4 nM (MLL peptide)[3] | Data not available |
| MM-102 | Ki < 1 nM[5] | 2.4 nM (WDR5 binding assay)[5] | Data not available |
| WDR5-0103 | 450 nM[6] | Data not available | 39 µM[7] |
Table 2: Cellular Activity of WDR5-MLL Interaction Inhibitors
| Compound | Cell Line | Assay Type | IC50/EC50/GI50 |
| This compound | MLL-rearranged leukemia cell lines | Cell Viability | Data not available |
| OICR-9429 | Various cancer cell lines | Disruption of WDR5-MLL1/RbBP5 interaction | < 1 µM[4] |
| MV4-11 (MLL-rearranged AML) | Growth Inhibition (3-day) | 31 µM | |
| T24 (Bladder Cancer) | Cell Viability (48h) | 67.74 µM[8] | |
| UM-UC-3 (Bladder Cancer) | Cell Viability (48h) | 70.41 µM[8] | |
| MM-102 | MLL-rearranged leukemia cells | Apoptosis Induction, Cell Growth Inhibition | Effective at inducing apoptosis and inhibiting growth[5] |
| WDR5-0103 | Multidrug-resistant cancer cells | Sensitization to cytotoxic drugs | Effective in a concentration-dependent manner (5-20 µM)[6] |
Note: The lack of publicly available cellular activity data for this compound in MLL-rearranged leukemia cell lines is a significant gap. While biochemical data confirms its binding to WDR5, its efficacy in a relevant cellular context remains to be demonstrated and compared with established inhibitors like OICR-9429 and MM-102.
Experimental Protocols
To facilitate the validation of this compound and other potential WDR5-MLL interaction inhibitors, detailed protocols for key biochemical and cellular assays are provided below.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay quantitatively measures the ability of a test compound to displace a fluorescently labeled peptide derived from the MLL WDR5-interacting (WIN) motif from the WDR5 protein.
Materials:
-
Recombinant human WDR5 protein
-
FITC-labeled MLL WIN-motif peptide (e.g., FITC-GSARAEVHLRKS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add a fixed concentration of FITC-labeled MLL WIN-motif peptide to all wells of the plate. The final concentration should be in the low nanomolar range and determined empirically to give a stable and robust FP signal.
-
Add the serially diluted test compound to the wells. Include control wells with DMSO only (for maximum polarization signal) and wells with only the FITC-labeled peptide in Assay Buffer (for minimum polarization signal).
-
Add a fixed concentration of recombinant WDR5 protein to all wells except the minimum polarization control. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Kdisp value by fitting the data to a suitable dose-response curve.
Co-Immunoprecipitation (Co-IP) to Validate Cellular Disruption of WDR5-MLL Interaction
This assay is used to determine if a test compound can disrupt the interaction between endogenous or overexpressed WDR5 and MLL proteins within a cellular context.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
-
Test compound (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against WDR5 or MLL for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-WDR5, anti-MLL)
Procedure:
-
Culture the MLL-rearranged leukemia cells to a sufficient density.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Harvest the cells and lyse them on ice using the cell lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-WDR5) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both WDR5 and MLL to assess the amount of co-immunoprecipitated protein. A reduction in the co-precipitated protein in the compound-treated samples compared to the control indicates disruption of the interaction.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The WDR5-MLL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
Caption: Experimental workflow for the Co-Immunoprecipitation (Co-IP) assay.
Conclusion
This compound demonstrates promising biochemical characteristics as a WDR5 ligand, with a respectable binding affinity and the ability to displace MLL-mimetic peptides. However, its validation as a potent disruptor of the WDR5-MLL interaction requires further investigation, particularly concerning its cellular efficacy in MLL-rearranged leukemia models. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate this compound and other novel inhibitors, ultimately advancing the development of targeted therapies for MLL-driven malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. MM-102 | HMTase Inhibitor IX | WDR5/MLL Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of MR44397 with First-Generation WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel WD40-repeat domain 5 (WDR5) ligand, MR44397, with the first-generation WDR5 inhibitors, OICR-9429 and C6. This objective analysis is supported by available biochemical and cellular experimental data to inform research and drug development efforts targeting WDR5.
Introduction to WDR5 Inhibition
WD repeat domain 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. It is a core component of the Mixed Lineage Leukemia (MLL) SET1/COMPASS family of histone methyltransferase complexes, where it facilitates the methylation of histone H3 at lysine (B10760008) 4 (H3K4me).[1][2][3] This epigenetic mark is strongly associated with active gene transcription. In certain cancers, particularly MLL-rearranged (MLL-r) acute leukemias, the interaction between WDR5 and the MLL fusion oncoprotein is essential for maintaining the leukemogenic gene expression program.[1][2] Consequently, disrupting the WDR5-MLL protein-protein interaction (PPI) with small molecule inhibitors has emerged as a promising therapeutic strategy.[2][3][4]
First-generation inhibitors, such as OICR-9429 and the more potent compound C6, validated this approach by targeting the "WIN" (WDR5-INteraction) site, a well-defined pocket on WDR5 that binds to a conserved arginine-containing motif present in MLL proteins.[2][4] This guide introduces this compound, a newer chemical probe for WDR5, and compares its performance against these pioneering inhibitors.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and the first-generation WDR5 inhibitors OICR-9429 and C6.
Table 1: Biochemical Performance and Binding Affinity
| Compound | Target | Assay Type | Binding Affinity (Kd) | Peptide Displacement (Kdisp / Ki) |
| This compound | WDR5 | SPR | 69 nM[5] | 1 µM (vs H3 peptide)[5], 4 µM (vs WIN peptide)[5] |
| OICR-9429 | WDR5 | Multiple | 93 ± 28 nM[4], 24 nM (Biacore)[6], 52 nM (ITC)[6] | 64 ± 4 nM (vs WIN peptide)[4] |
| C6 | WDR5 | Not Specified | ~100 pM[7] | Not Available |
-
SPR: Surface Plasmon Resonance
-
ITC: Isothermal Titration Calorimetry
-
Kd: Dissociation Constant; lower values indicate higher affinity.
-
Kdisp / Ki: Displacement/Inhibition Constant from competitive binding assays.
Table 2: Cellular Activity and Target Engagement
| Compound | Cell Line | Assay Type | IC50 / GI50 | Notes |
| This compound | HEK293T | NanoBRET Tracer Assay | 1.7 µM[8] | Confirms cell permeability and target engagement. |
| MLL-r Leukemia | Cell Viability Assay | Not Available | Anti-proliferative activity has not been reported in common MLL-r cell lines. | |
| OICR-9429 | MV4;11, EOL-1 | CellTiter-Glo | >2.5 µM[9] | Demonstrates modest single-agent anti-proliferative activity. |
| HEK293T | Co-IP | <1 µM[10] | Disrupts WDR5 interaction with MLL1 and RbBP5. | |
| C6 | MV4;11 | Not Specified | Low nanomolar[7] | Significantly more potent in cellular assays than OICR-9429. |
-
IC50: Half-maximal inhibitory concentration.
-
GI50: Half-maximal growth inhibition concentration.
-
NanoBRET: Bioluminescence Resonance Energy Transfer, a proximity-based assay to measure molecular interactions in live cells.
-
Co-IP: Co-Immunoprecipitation.
-
N/A: Data not publicly available.
Mechanism of Action and Signaling Pathway
WDR5 inhibitors function by occupying the central WIN pocket, thereby preventing the binding of interaction partners like the MLL protein. This disruption is key to their anti-leukemic effect. The MLL1 complex, which includes WDR5, RbBP5, and ASH2L, is responsible for H3K4 trimethylation at the promoter regions of target genes, such as the HOX genes, which drives oncogenesis in MLL-r leukemia. By inhibiting the WDR5-MLL interaction, these compounds are designed to reduce H3K4me3 levels, suppress the expression of oncogenic target genes, and ultimately induce apoptosis and differentiation in cancer cells.
Interestingly, while both this compound and OICR-9429 bind the same central pocket, cellular assays suggest a functional divergence. OICR-9429 has been shown to disrupt the interaction between WDR5 and Histone H3 in cells.[7][11] In contrast, this compound does not appear to disrupt this specific interaction, indicating a potentially different downstream consequence on chromatin despite binding to the same site.[7][8]
References
- 1. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 11. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
Safety Operating Guide
Proper Disposal Procedures for MR44397: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a guide for the safe handling and disposal of MR44397, a WDR5 inhibitor used in research. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (also known as HY-159993), this guidance is based on general best practices for the disposal of research-grade chemical compounds of unknown or uncharacterized hazard.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
General Principles of Chemical Waste Disposal
When a specific SDS is unavailable, a conservative approach must be taken, treating the substance as hazardous. The following steps provide a general framework for the safe disposal of chemical waste like this compound.
Waste Characterization and Segregation
Before disposal, a "waste determination" must be performed.[1][2] This involves assessing the potential hazards of the waste based on available knowledge of the compound and its use. Since the specific hazards of this compound are not fully documented, it should be managed as a hazardous waste.[1][2]
Key principles of waste segregation include:
-
Do not mix incompatible wastes.
-
Solid and liquid wastes should be collected in separate, clearly labeled containers.
-
Avoid mixing chemical waste with regular trash or disposing of it down the drain. [1][2][3]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and disposal.
-
Containers: Use containers that are compatible with the chemical waste.[1][2] The container must be kept tightly sealed except when adding waste.[1][2] For liquid waste, secondary containment (such as a tub or tray) is required.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate description of the contents, including any solvents or other chemicals present.[3] The start date of waste accumulation should also be included.
Disposal Procedures for this compound Waste
The following table outlines the general procedures for disposing of different forms of this compound waste.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous chemical waste. Ensure it is in its original or a compatible, tightly sealed, and properly labeled container. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department. Store in secondary containment. |
| Solid Waste | Dispose of contaminated consumables such as gloves, pipette tips, and vials in a designated solid hazardous waste container. This container must be clearly labeled with its contents. |
| Contaminated Labware | Reusable glassware should be decontaminated. A common method is a triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate should be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies. For highly toxic substances, the first three rinses must be collected.[4] |
| Empty Containers | Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated. The first rinse of an empty container must be collected and disposed of as hazardous waste.[4] After proper rinsing, consult your institution's guidelines for the disposal of decontaminated containers. |
Experimental Protocols
As no specific experimental protocols for the neutralization or disposal of this compound are available, chemical treatment of the waste is not recommended without explicit guidance from a qualified chemist or your EHS department. The primary disposal method is through collection and transfer to a licensed hazardous waste disposal facility, arranged by your institution.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper management and disposal of laboratory chemical waste.
References
Standard Operating Procedure for Handling Novel Compound MR44397
Given that "MR44397" does not correspond to a publicly registered chemical identifier, it is treated here as a novel or uncharacterized substance. The following guidance provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of such compounds in a research and development setting. This procedure is designed to prioritize safety and minimize exposure in the absence of complete hazard information.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. This process involves evaluating both the potential hazards of the compound and the risks associated with the specific procedures being performed. In the absence of data, a conservative approach assuming high toxicity is recommended.
Table 1: Risk Assessment Matrix for Novel Compounds
| Hazard Category | Information Source / Assumption | Potential Risk Level | Mitigation Strategy |
| Toxicity | Literature search, computational toxicology (if available), structural similarity to known toxic compounds. Assumption: High toxicity. | High | Engineering controls (fume hood, glove box), stringent PPE, small-scale work. |
| Reactivity | Analysis of functional groups, computational modeling. Check for incompatibility with other reagents. | Unknown | Handle in an inert atmosphere if necessary. Store away from incompatible materials. |
| Physical Form | Direct observation (e.g., fine powder, volatile liquid). | High (for powders and volatile liquids due to inhalation risk) | Use engineering controls to prevent aerosolization. Use appropriate respiratory protection. |
| Quantity | Experimental plan. | Scales with quantity | Minimize quantities to what is essential for the experiment. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical and must be based on the highest potential risk level identified. The following table outlines the minimum required PPE for handling this compound, categorized by its physical form and the procedure's potential for exposure.
Table 2: Minimum PPE Requirements for Handling this compound
| Physical Form | Procedure | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Solid / Powder | Weighing, transfer, dissolution | Double-gloved (e.g., nitrile) | Safety glasses with side shields and face shield | Lab coat (flame-resistant if applicable), closed-toe shoes | N95 respirator or higher (e.g., PAPR) if not in a contained space |
| Liquid (Non-Volatile) | Pipetting, mixing, transfer | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical splash goggles | Lab coat, closed-toe shoes | Not required if handled in a certified chemical fume hood |
| Liquid (Volatile) | Pipetting, mixing, transfer | Chemical-resistant gloves (e.g., butyl rubber, Viton) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat, closed-toe shoes | Organic vapor cartridge respirator if risk of fume hood failure exists |
| Solution | General handling | Appropriate chemical-resistant gloves | Chemical splash goggles | Lab coat, closed-toe shoes | Not required if handled in a certified chemical fume hood |
Handling and Operational Workflow
A systematic workflow ensures that all safety considerations are addressed before and during the handling of this compound. This process minimizes the risk of accidental exposure and ensures preparedness for emergencies.
Disposal Plan for Novel Compounds
The disposal of this compound and any contaminated materials must be handled with extreme care, assuming the waste is hazardous. Proper segregation is key to ensuring safe and compliant disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
